N-acetylserine-d3
Description
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Properties
Molecular Formula |
C5H9NO4 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
(2S)-2-[acetyl(deuterio)amino]-2,3-dideuterio-3-hydroxypropanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1/i2D,4D/hD/t2?,4- |
InChI Key |
JJIHLJJYMXLCOY-BQNZLWMBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of N-acetylserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylserine (NAS) is a pivotal, yet often overlooked, molecule in microbial sulfur metabolism. While its isomer, O-acetylserine (OAS), is a direct precursor in cysteine biosynthesis, NAS has carved out a distinct and critical role as a signaling molecule, primarily in bacteria. This technical guide provides an in-depth exploration of the biological functions of N-acetylserine, with a focus on its role as the physiological inducer of the cysteine regulon. We will delve into the molecular mechanisms of its interaction with the transcriptional activator CysB, the downstream effects on gene expression, and the enzymatic pathways that govern its availability. This document synthesizes key quantitative data, presents detailed experimental methodologies for studying NAS-mediated regulation, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Function: A Signaling Molecule for Sulfur Scarcity
The primary biological role of N-acetylserine is to act as an intracellular signal of sulfur limitation in many bacteria, including Escherichia coli and Salmonella typhimurium.[1][2] Under conditions of sulfur starvation, the precursor for cysteine synthesis, O-acetylserine (OAS), accumulates due to a lack of sulfide. OAS can then spontaneously isomerize to the more stable N-acetylserine.[3] It is NAS, not OAS, that serves as the true inducer of the cys regulon, a group of genes responsible for the uptake and assimilation of sulfur, and the biosynthesis of cysteine.
The Cysteine Regulon and its Activation by N-acetylserine
The cys regulon is a classic example of positive gene regulation, controlled by the LysR-type transcriptional regulator, CysB.[4][5] In the absence of NAS, the CysB protein acts as a repressor of its own transcription (cysB) and does not activate the other cys operons.[4][5] When N-acetylserine binds to the CysB apoprotein, it induces a conformational change that alters CysB's DNA-binding properties.[4] This NAS-bound CysB complex then activates the transcription of genes required for sulfur assimilation, such as the cysJIH operon, which encodes for sulfite (B76179) reductase.
The binding of N-acetylserine to CysB is highly specific. Fluorescence emission spectroscopy studies have strongly suggested that N-acetylserine binds to the CysB apoprotein, while O-acetylserine does not. This specificity ensures that the cysteine biosynthetic pathway is only induced when its immediate precursor's stable isomer accumulates, providing a reliable signal of sulfur need.
Quantitative Data
Enzyme Kinetics
The availability of N-acetylserine is intrinsically linked to the enzymes that produce its precursor, O-acetylserine, and the enzyme that consumes OAS for cysteine synthesis.
Table 1: Kinetic Parameters of Serine Acetyltransferase (SAT, CysE) from Escherichia coli
| Substrate | KM (mM) | kcat (s-1) | Reference |
| L-Serine | 0.8 ± 0.1 | 140 ± 10 | |
| Acetyl-CoA | 0.15 ± 0.02 | 140 ± 10 |
Table 2: Kinetic Parameters of O-Acetylserine Sulfhydrylase (OASS, CysK) from Escherichia coli
| Substrate | KM (mM) | kcat (s-1) | Reference |
| O-Acetylserine | 2.0 ± 0.2 | 1200 ± 100 | |
| Sulfide | 0.06 ± 0.01 | 1200 ± 100 |
Induction of the cys Regulon
Table 3: Relative in vitro Induction of the cysJIH Promoter
| Inducer | Relative Activity | Reference |
| O-Acetylserine | 1 | |
| N-Acetylserine | 10 - 30 fold higher |
Signaling Pathway and Experimental Workflows
N-acetylserine Signaling Pathway
Caption: N-acetylserine signaling pathway for the activation of the cys regulon.
Experimental Workflow: In Vitro Transcription Assay
Caption: Workflow for an in vitro transcription assay to quantify NAS-dependent gene activation.
Experimental Protocols
In Vitro Transcription Runoff Assay for cysJIH Promoter Activity
This protocol is adapted from methodologies used to study the in vitro activation of the cysJIH promoter by CysB and N-acetylserine.
Objective: To quantitatively assess the effect of N-acetylserine on the CysB-dependent transcription of the cysJIH promoter.
Materials:
-
Linear DNA template containing the S. typhimurium cysJIH promoter region.
-
Purified E. coli RNA polymerase holoenzyme.
-
Purified CysB protein.
-
N-acetylserine (NAS) stock solution.
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP).
-
[α-32P]UTP for radiolabeling of transcripts.
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 100 mM KCl, 1 mM DTT).
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denaturing polyacrylamide gel (e.g., 6-8% acrylamide, 7 M urea).
-
TBE buffer (Tris-borate-EDTA).
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare the transcription reactions on ice. For each reaction, combine the transcription buffer, a fixed amount of the cysJIH DNA template (e.g., 1-2 nM), and a fixed amount of purified CysB protein (e.g., 20-50 nM).
-
Inducer Addition: Add varying concentrations of N-acetylserine to each reaction tube. Include a no-NAS control.
-
RNA Polymerase Addition: Add a fixed amount of RNA polymerase holoenzyme (e.g., 50 nM) to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes) to allow for transcription.
-
Reaction Termination: Stop the reactions by adding an equal volume of stop solution.
-
Denaturation: Heat the samples at 90°C for 2-3 minutes to denature the RNA transcripts.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis in TBE buffer until the dye fronts have migrated an appropriate distance.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the intensity of the runoff transcript bands using densitometry software.
-
Data Analysis: Plot the quantified transcript abundance as a function of the N-acetylserine concentration to determine the dose-response relationship.
Electrophoretic Mobility Shift Assay (EMSA) for CysB-DNA Binding
This protocol provides a general framework for assessing the binding of CysB to a DNA probe containing a cys promoter sequence in the presence and absence of N-acetylserine.
Objective: To qualitatively and semi-quantitatively analyze the effect of N-acetylserine on the binding of CysB to its target DNA.
Materials:
-
Purified CysB protein.
-
DNA probe (double-stranded oligonucleotide) corresponding to the CysB binding site in a cys promoter (e.g., cysJIH), labeled with a detectable marker (e.g., 32P, biotin, or a fluorescent dye).
-
N-acetylserine (NAS) stock solution.
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Non-specific competitor DNA (e.g., poly(dI-dC)).
-
Native polyacrylamide gel (e.g., 4-6%).
-
TBE or TGE (Tris-glycine-EDTA) buffer.
-
Loading dye (non-denaturing).
Procedure:
-
Binding Reactions: Set up binding reactions in microcentrifuge tubes on ice. To each tube, add the binding buffer, a fixed amount of the labeled DNA probe (e.g., 0.1-1 nM), and non-specific competitor DNA.
-
Inducer and Protein Addition: Add varying concentrations of N-acetylserine to the respective tubes. Then, add a fixed amount of purified CysB protein. Include controls with no CysB and no NAS.
-
Incubation: Incubate the reactions at room temperature or 37°C for 20-30 minutes to allow for binding to reach equilibrium.
-
Gel Electrophoresis: Add loading dye to the reactions and load the samples onto a pre-run native polyacrylamide gel. Run the electrophoresis in TBE or TGE buffer at a constant voltage in a cold room or with cooling.
-
Detection: After electrophoresis, detect the labeled DNA probe. For radiolabeled probes, dry the gel and perform autoradiography. For non-radioactive probes, follow the appropriate detection protocol (e.g., chemiluminescence for biotin, fluorescence scanning).
-
Analysis: Analyze the resulting image for a shift in the mobility of the DNA probe. A slower migrating band indicates the formation of a CysB-DNA complex. Compare the intensity of the shifted band across different NAS concentrations to assess the effect of the inducer on binding.
Conclusion
N-acetylserine plays a crucial and specific role as a signaling molecule in the bacterial response to sulfur limitation. Its ability to bind to the transcriptional regulator CysB and induce the expression of the cys regulon highlights a sophisticated mechanism for metabolic control. Understanding the quantitative aspects of this regulation, from enzyme kinetics to gene induction, is essential for a complete picture of sulfur metabolism. The experimental protocols provided herein offer a foundation for researchers to further investigate this important biological pathway. For drug development professionals, the specificity of the N-acetylserine-CysB interaction presents a potential target for the development of novel antimicrobial agents that could disrupt bacterial sulfur metabolism. Further research to elucidate the precise thermodynamics of this interaction and to explore its presence and variability across different pathogenic bacteria is warranted.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 2. youtube.com [youtube.com]
- 3. Increased cysteine biosynthesis capacity of transgenic tobacco overexpressing an O-acetylserine(thiol) lyase modifies plant responses to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure of the LysR-type Transcriptional Regulator, CysB, Bound to the Inducer, N-acetylserine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-acetylserine-d3: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-acetylserine-d3, a deuterated analog of N-acetylserine, for its application in advanced research and development. Below, you will find detailed information on its chemical structure, physicochemical properties, and its critical role as an internal standard in quantitative mass spectrometry-based assays. This document also outlines relevant biological pathways, experimental workflows, and a detailed protocol for its use.
Core Concepts: Chemical Structure and Properties
This compound is a stable isotope-labeled form of N-acetylserine, where three hydrogen atoms have been replaced with deuterium. This isotopic enrichment makes it an ideal internal standard for isotope dilution mass spectrometry, a highly accurate method for quantifying the corresponding unlabeled analyte in complex biological matrices.[1][2]
The key chemical and physical properties of N-acetylserine and its deuterated analog are summarized in the table below for easy comparison.
| Property | N-acetylserine | This compound |
| Chemical Structure | ![]() | |
| Molecular Formula | C₅H₉NO₄ | C₅H₆D₃NO₄ |
| Molecular Weight | 147.13 g/mol | 150.15 g/mol |
| CAS Number | 16354-58-8 | 2230887-17-7 |
| Isotopic Enrichment | Not Applicable | ≥98% |
Synthesis of this compound
The synthesis of this compound involves a two-step conceptual process: first, the synthesis of deuterated L-serine (L-serine-2,3,3-d3), followed by its N-acetylation.
Conceptual Synthesis Pathway
The general principle for synthesizing deuterated amino acids often involves methods like H/D exchange on a suitable precursor. A common approach for the N-acetylation of serine involves reacting it with acetic anhydride (B1165640) in an alkaline solution. For instance, DL-serine can be acylated by reacting it with acetic anhydride in a sodium hydroxide (B78521) solution at a controlled pH and temperature to yield N-acetyl-DL-serine.[3] A similar principle would be applied to L-serine-2,3,3-d3 to produce N-acetyl-L-serine-2,3,3-d3.
Caption: Conceptual synthesis workflow for this compound.
Biological Significance of N-acetylserine
N-acetylserine is a naturally occurring N-acetyl-L-amino acid.[4] In bacteria and plants, it acts as a signaling molecule, specifically as a physiological inducer of cysteine biosynthesis.[4] It activates the CysB protein, a transcriptional regulator of the cysteine regulon.[5]
Cysteine Biosynthesis Signaling Pathway
The level of N-acetylserine, along with O-acetylserine, signals the availability of sulfur. When sulfur is limited, O-acetylserine and N-acetylserine accumulate, which then upregulate the genes responsible for sulfur assimilation and cysteine synthesis.
Caption: Simplified signaling pathway of cysteine biosynthesis regulation.
Experimental Application: Isotope Dilution Mass Spectrometry
This compound is primarily used as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle of isotope dilution relies on adding a known amount of the deuterated standard to a sample. The ratio of the endogenous, unlabeled analyte to the deuterated standard is then measured by the mass spectrometer. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.[1][2]
Experimental Workflow for Quantitative Analysis
A typical workflow for the quantification of N-acetylserine in a biological sample, such as plasma, using this compound as an internal standard is outlined below.
Caption: General workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol: Quantification of N-acetylserine in Human Plasma
This protocol provides a detailed methodology for the quantitative analysis of N-acetylserine in human plasma using this compound as an internal standard via LC-MS/MS.
4.2.1. Materials and Reagents
-
N-acetylserine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (control)
4.2.2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of N-acetylserine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of N-acetylserine by serial dilution of the stock solution with 50% methanol in water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50% methanol in water.
-
Calibration Standards and QC Samples: Spike control human plasma with the appropriate working standard solutions of N-acetylserine and the internal standard working solution.
4.2.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4.2.4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate N-acetylserine from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
4.2.5. Multiple Reaction Monitoring (MRM) Transitions
The following are predicted MRM transitions for N-acetylserine and this compound. These should be optimized on the specific instrument being used. The fragmentation of N-acetylserine typically involves the loss of water and subsequent fragmentation of the acetyl group.[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-acetylserine | 148.06 | 102.05 (loss of H₂O and CO) |
| 88.04 (loss of acetyl group) | ||
| This compound | 151.08 | 105.07 |
| 89.05 |
4.2.6. Data Analysis and Quantification
-
Integrate the peak areas for the specified MRM transitions of N-acetylserine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of N-acetylserine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of N-acetylserine in complex biological samples. Its use as an internal standard in isotope dilution mass spectrometry assays provides reliable data for researchers in various fields, including metabolomics, drug metabolism, and clinical diagnostics. The methodologies and protocols outlined in this guide offer a solid foundation for the implementation of this compound in advanced analytical studies.
References
- 1. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iroatech.com [iroatech.com]
- 3. CN102559834A - Method for preparing D-serine and L-serine with DL-serine as raw material - Google Patents [patents.google.com]
- 4. Human Metabolome Database: Showing metabocard for N-Acetylserine (HMDB0002931) [hmdb.ca]
- 5. Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synthesis and Isotopic Enrichment of N-acetylserine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isotopic enrichment, purification, and characterization of N-acetylserine-d3. This deuterated analog of N-acetylserine is a valuable tool in metabolic research, proteomics, and as an internal standard in mass spectrometry-based quantification assays. The introduction of a stable isotope label allows for precise tracing and quantification in complex biological matrices.
Synthesis of this compound
The synthesis of this compound is achieved through the N-acetylation of L-serine using deuterated acetic anhydride (B1165640) (acetic anhydride-d6) in an aqueous basic solution. This method is straightforward and provides good yields.
Experimental Protocol
Materials:
-
L-Serine
-
Acetic anhydride-d6 (D, 99 atom % D)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolution of L-Serine: Dissolve L-serine in deionized water in a reaction vessel equipped with a stirrer and a pH meter.
-
pH Adjustment: While stirring, add a solution of sodium hydroxide to completely dissolve the L-serine and adjust the pH to a range of 9-11.
-
Cooling: Cool the solution to below 30°C in an ice bath.
-
Acetylation: Slowly add acetic anhydride-d6 (typically 1.1 to 1.5 molar equivalents) to the solution. Maintain the pH between 9 and 11 by the controlled addition of sodium hydroxide solution. The reaction is exothermic, so the addition should be slow to keep the temperature below 30°C.
-
Reaction Monitoring: Continue the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or HPLC until the consumption of L-serine is complete.
-
Acidification: After the reaction is complete, acidify the solution to a pH of approximately 2-3 with hydrochloric acid.
-
Work-up: The resulting solution contains this compound, unreacted starting materials, and salts.
Purification of this compound
Purification is critical to remove unreacted L-serine, salts, and other by-products. A combination of ion-exchange chromatography and crystallization is effective.
Experimental Protocol
Materials:
-
Strong acidic cation exchange resin
-
Aqueous ammonia (B1221849) solution
-
Diethyl ether
Procedure:
-
Ion-Exchange Chromatography:
-
Pass the acidified reaction mixture through a strong acidic cation exchange resin column.
-
This compound will pass through the column, while unreacted L-serine will be retained.
-
Collect the eluate containing the product.
-
The retained L-serine can be eluted separately using an aqueous ammonia solution for recovery.
-
-
Crystallization:
-
Concentrate the eluate containing this compound under reduced pressure to obtain a crude solid or oil.
-
Dissolve the crude product in a minimal amount of hot water.
-
Add ethanol to induce crystallization and cool the solution in an ice bath.
-
Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Isotopic Enrichment and Characterization
The isotopic purity and identity of the final product are confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the isotopic enrichment of this compound.
Expected Mass:
-
N-acetylserine (unlabeled): C5H9NO4, Molecular Weight: 147.0532 g/mol
-
This compound: C5H6D3NO4, Molecular Weight: 150.0720 g/mol
The mass spectrum will show a distribution of isotopologues. The isotopic enrichment is calculated from the relative intensities of the peaks corresponding to the unlabeled (M+0), partially deuterated (M+1, M+2), and fully deuterated (M+3) species.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. In the ¹H NMR spectrum, the signal corresponding to the acetyl methyl protons (around 2.0 ppm in the unlabeled compound) will be absent. The other proton signals of the serine backbone will be present. In the ¹³C NMR spectrum, the signal for the acetyl methyl carbon will be observed as a multiplet due to coupling with deuterium.
Data Presentation
Table 1: Summary of Synthesis and Product Characteristics
| Parameter | Value |
| Starting Material | L-Serine |
| Labeling Reagent | Acetic anhydride-d6 |
| Expected Molecular Weight | 150.0720 g/mol |
| Typical Yield | 70-85% |
| Isotopic Purity | >98 atom % D |
| Analytical Methods | HRMS, ¹H NMR, ¹³C NMR |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Purification process for this compound.
Caption: Structure of this compound.
An In-depth Technical Guide to the N-acetylserine Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylserine (NAS) is an N-terminally acetylated derivative of the amino acid L-serine. While structurally similar to its isomer, O-acetylserine (OAS), which plays a well-defined role as a key intermediate in cysteine biosynthesis, the metabolic pathway and physiological significance of N-acetylserine are distinct and of growing interest in biomedical research.[1][2] This guide provides a comprehensive technical overview of the N-acetylserine metabolic pathway, including its core enzymatic reactions, regulatory aspects, and detailed experimental protocols for its analysis. The information presented herein is intended to serve as a valuable resource for researchers investigating cellular metabolism, protein quality control, and the discovery of novel therapeutic targets.
N-acetylserine is primarily generated through the catabolism of N-terminally acetylated proteins, a widespread post-translational modification in eukaryotes.[3][4] Additionally, there is evidence for its direct enzymatic synthesis from L-serine and acetyl-CoA. The degradation of N-acetylserine is catalyzed by the enzyme Aminoacylase I (ACY1), which hydrolyzes it back to L-serine and acetate (B1210297).[3] Dysregulation of this pathway, particularly deficiencies in ACY1, can lead to the accumulation of N-acetylated amino acids in biological fluids, highlighting its importance in maintaining metabolic homeostasis.
Core Metabolic Pathway of N-acetylserine
The metabolism of N-acetylserine involves a focused set of anabolic and catabolic reactions that connect it to central amino acid and protein metabolism.
Diagram of the N-acetylserine Metabolic Pathway
Caption: Core metabolic pathways of N-acetylserine synthesis and degradation.
Key Enzymes and Reactions
1. N-acetylserine Synthesis:
-
From Protein Degradation: The primary route for the formation of free N-acetylserine is the proteolytic degradation of proteins that have been N-terminally acetylated. This is a common co-translational modification in eukaryotes, affecting a large portion of the proteome.
-
Direct Enzymatic Synthesis: N-acetyltransferases (NATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the N-terminal amino group of proteins. While their primary role is in protein modification, it is plausible that they can also acetylate free L-serine to form N-acetylserine, although specific enzymes dedicated to this reaction for free serine are not well-characterized. Aminoacylase I has also been reported to catalyze the reverse reaction, synthesizing N-acetylated amino acids.
2. N-acetylserine Degradation:
-
Aminoacylase I (ACY1): The hydrolysis of N-acetylserine to L-serine and acetate is catalyzed by Aminoacylase I (EC 3.5.1.14). ACY1 is a cytosolic, zinc-binding enzyme with broad substrate specificity for N-acylated L-amino acids. Its activity is crucial for the recycling of amino acids from the breakdown of acetylated proteins.
Quantitative Data
Specific kinetic parameters for the enzymes directly involved in the metabolism of free N-acetylserine are not extensively documented. The available data often pertains to the general class of enzymes or to different substrates.
Table 1: Enzyme Kinetic Parameters (General)
| Enzyme Family | Substrate(s) | Km | Vmax | Organism/Source | Reference |
| Aminoacylase I (ACY1) | N-acetylated amino acids (general) | Varies by substrate | Varies by substrate | Human, Porcine | |
| N-acetyl-L-methionine | ~5 mM | - | Pig Kidney | ||
| N-Acetyltransferases (NATs) | Arylamines, Acetyl-CoA | Varies by substrate | Varies by substrate | Human |
Table 2: Cellular and Biofluid Concentrations of N-acetylserine
| Analyte | Biofluid/Tissue | Concentration Range | Condition | Reference |
| N-acetylated amino acids (including NAS) | Urine | Elevated in ACY1 deficiency | ACY1 Deficiency | |
| N-acetylcysteine (related compound) | Serum | 1 - 20 µmol/L | Post-administration |
Note: Precise physiological concentrations of free N-acetylserine in various tissues and biofluids under normal conditions are not well-established. Its presence is often reported in the context of ACY1 deficiency, where it accumulates.
Experimental Protocols
Protocol 1: Quantification of N-acetylserine in Biological Samples by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of N-acetylserine in biological matrices such as cell lysates, plasma, or urine.
1. Sample Preparation:
-
Protein Precipitation (for Plasma, Serum, or Cell Lysates):
-
To 100 µL of sample, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., isotopically labeled N-acetylserine).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
Urine:
-
Urine samples can often be diluted with the initial mobile phase containing the internal standard and directly injected after centrifugation to remove particulates.
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute N-acetylserine.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for N-acetylserine and the internal standard need to be determined by direct infusion of standards.
-
3. Data Analysis:
-
Quantification is achieved by creating a standard curve of known concentrations of N-acetylserine and calculating the concentration in unknown samples based on the peak area ratio of the analyte to the internal standard.
Workflow for LC-MS/MS Analysis of N-acetylserine
Caption: A typical workflow for the quantification of N-acetylserine by LC-MS/MS.
Protocol 2: Enzyme Assay for Aminoacylase I (ACY1) Activity
This protocol measures the deacetylase activity of ACY1 by quantifying the release of L-serine from N-acetylserine.
1. Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: N-acetyl-L-serine solution in assay buffer.
-
Enzyme: Purified Aminoacylase I or cell/tissue lysate containing ACY1.
-
Detection Reagent: o-phthalaldehyde (B127526) (OPA) reagent for the detection of primary amines (L-serine).
2. Assay Procedure:
-
Prepare a reaction mixture containing assay buffer and N-acetyl-L-serine at various concentrations.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme source (purified ACY1 or lysate).
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.
-
Quantify the amount of L-serine produced using a suitable method, such as the OPA assay, which results in a fluorescent product that can be measured.
3. Data Analysis:
-
Generate a standard curve for L-serine to determine the amount of product formed.
-
Calculate the enzyme activity in units such as nmol of product formed per minute per mg of protein.
-
For kinetic analysis, vary the substrate concentration and measure the initial reaction velocities to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Logical Relationship for ACY1 Enzyme Assay
Caption: Logical flow of an enzyme assay to determine Aminoacylase I activity.
Conclusion and Future Perspectives
The N-acetylserine metabolic pathway, centered around its synthesis from protein degradation and direct acetylation, and its degradation by Aminoacylase I, represents an important aspect of cellular amino acid homeostasis. While the qualitative aspects of this pathway are understood, there is a clear need for more detailed quantitative studies to elucidate the precise kinetics and regulation of the involved enzymes. The development of specific and sensitive analytical methods, such as the LC-MS/MS protocol outlined here, is crucial for advancing our understanding of the physiological and pathological roles of N-acetylserine.
Future research in this area will likely focus on several key aspects:
-
Identification of specific N-acetyltransferases responsible for the synthesis of free N-acetylserine.
-
Detailed kinetic characterization of Aminoacylase I with N-acetylserine as a substrate.
-
Elucidation of the regulatory mechanisms governing the expression and activity of the enzymes in this pathway.
-
Investigation of N-acetylserine as a potential biomarker for diseases associated with altered protein metabolism and ACY1 function.
A deeper understanding of the N-acetylserine metabolic pathway holds promise for the development of novel diagnostic and therapeutic strategies for a range of metabolic and neurological disorders.
References
- 1. [Method of measuring activity of amino acid acylase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for O-Acetylserine (HMDB0003011) [hmdb.ca]
- 3. Human Metabolome Database: Showing metabocard for N-Acetylserine (HMDB0002931) [hmdb.ca]
- 4. MiMeDB: Showing metabocard for N-Acetylserine (MMDBc0000418) [mimedb.org]
The Pivotal Role of N-Acetylserine in Bacterial Cysteine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cysteine, a semi-essential sulfur-containing amino acid, plays a critical role in numerous cellular processes, including protein synthesis, redox homeostasis, and the biosynthesis of essential metabolites. In bacteria and plants, the de novo synthesis of cysteine is a tightly regulated two-step enzymatic pathway. This technical guide provides an in-depth exploration of the function of N-acetylserine (NAS), a key signaling molecule and allosteric regulator, in the intricate network of cysteine biosynthesis. We will delve into the core enzymatic reactions, the regulatory mechanisms governed by the cysteine synthase complex, and the transcriptional control exerted by NAS. This guide presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the pertinent pathways and workflows to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.
The Core Pathway of Cysteine Biosynthesis
In bacteria and plants, the synthesis of L-cysteine from L-serine is a conserved two-step process catalyzed by two key enzymes: serine acetyltransferase (SAT, encoded by the cysE gene) and O-acetylserine sulfhydrylase (OASS, encoded by the cysK or cysM gene).[1][2][3][4]
-
Activation of L-Serine: The first committed step is the acetylation of the hydroxyl group of L-serine by acetyl-CoA to form O-acetylserine (OAS). This reaction is catalyzed by serine acetyltransferase (CysE).[2][5]
-
Sulfur Incorporation: The second step involves the replacement of the acetyl group of OAS with a sulfide (B99878) ion (S²⁻) to produce L-cysteine. This sulfhydrylation reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme O-acetylserine sulfhydrylase (CysK).[2][5] An isoenzyme, CysM, can utilize both sulfide and thiosulfate (B1220275) as sulfur sources.[3]
The intermediate, O-acetylserine, is unstable and can spontaneously isomerize to its more stable N-acetylated form, N-acetylserine (NAS).[2][6] While OAS is the direct substrate for cysteine synthesis, it is NAS that plays a crucial role as the primary signaling molecule for the transcriptional regulation of the cysteine biosynthetic pathway in bacteria.[4][7][8]
The Cysteine Synthase Complex: A Regulatory Hub
The two enzymes of the cysteine biosynthetic pathway, CysE and CysK, physically associate to form a multi-enzyme complex known as the cysteine synthase complex (CSC) or the cysteine regulon complex (CRC).[1][2][9] This complex is central to the post-translational regulation of cysteine synthesis.
The formation and dissociation of the CSC are dynamically regulated by the cellular concentrations of OAS and sulfide.[9][10][11]
-
High Sulfide: In the presence of sufficient sulfide, CysE and CysK form a stable complex. Within the CSC, the activity of CysK is inhibited, while CysE is active, leading to the production of OAS.[5]
-
Low Sulfide/High OAS: When sulfide levels are low, the concentration of OAS increases. OAS acts as a dissociating ligand, causing the CSC to break apart into its constituent enzymes.[11] The released CysK is then active and can convert the accumulated OAS into cysteine once a sulfur source becomes available.
Furthermore, the final product of the pathway, L-cysteine, acts as a feedback inhibitor of the CysE enzyme, thus preventing the over-accumulation of cysteine.[1][2][12]
N-Acetylserine as a Transcriptional Inducer of the Cysteine Regulon
In bacteria, the genes involved in cysteine biosynthesis are part of a coordinated genetic network known as the cysteine (cys) regulon. The expression of the cys genes is controlled by the LysR-type transcriptional regulator (LTTR) protein, CysB.[2][3][6]
N-acetylserine is the physiological inducer of the cys regulon.[4][7][8][13] Under conditions of sulfur limitation, the accumulation of OAS and its subsequent isomerization to NAS triggers the activation of CysB. NAS binds directly to the CysB apoprotein, inducing a conformational change that increases its affinity for specific DNA binding sites within the promoters of the cys genes.[4][6] This binding event activates the transcription of the genes required for sulfur assimilation and cysteine synthesis.[2][3][6] Fluorescence emission spectroscopy studies have provided direct evidence that NAS, but not OAS, binds to the CysB protein.[4] However, more recent structural studies suggest a more complex allosteric regulation where both OAS and NAS can bind to CysB at distinct sites, with OAS potentially enhancing NAS-mediated activation.[14]
The crystal structure of the CysB-NAS complex has been resolved, revealing the specific amino acid residues involved in ligand binding and providing a structural basis for the induction mechanism.[6]
Quantitative Data
The following tables summarize key quantitative data for the enzymes and interactions involved in the N-acetylserine-mediated cysteine biosynthesis pathway.
Table 1: Kinetic Parameters of Serine Acetyltransferase (CysE)
| Organism | Substrate | KM (mM) | Vmax (mM/min) | kcat (s⁻¹) | Reference |
| Mycobacterium tuberculosis | Acetyl-CoA | 0.0513 ± 0.0050 | 0.0073 ± 0.0005 | - | [8] |
| Mycobacterium tuberculosis | L-Serine | 0.0264 ± 0.0006 | 0.0073 ± 0.0005 | - | [8] |
| Escherichia coli (Free CysE) | Acetyl-CoA | 0.28 ± 0.03 | - | 130 ± 3 | [1] |
| Escherichia coli (Free CysE) | L-Serine | 1.9 ± 0.2 | - | 130 ± 3 | [1] |
| Escherichia coli (in CSC) | Acetyl-CoA | 0.11 ± 0.01 | - | 130 ± 2 | [1] |
| Escherichia coli (in CSC) | L-Serine | 1.8 ± 0.2 | - | 130 ± 2 | [1] |
| Lactobacillus casei | Acetyl-CoA | 0.021 ± 0.004 | - | - | [15] |
| Lactobacillus casei | L-Serine | 1.13 ± 0.13 | - | - | [15] |
Table 2: Kinetic Parameters of O-Acetylserine Sulfhydrylase (CysK)
| Organism | Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Staphylococcus aureus | O-Acetylserine | 1.378 | 7.155 x 10⁵ | 5.194 x 10⁸ | [16] |
| Staphylococcus aureus | Na₂S | 2.306 | - | - | [16] |
| Neisseria gonorrhoeae | O-Acetylserine | 1.541 | - | - | [16] |
| Neisseria gonorrhoeae | Na₂S | 23.620 | - | - | [16] |
Table 3: Protein-Protein and Protein-Ligand Interaction Parameters
| Interaction | Organism | Parameter | Value | Method | Reference |
| CysE - CysK | Escherichia coli | Kd | 4.5 nM | Enzyme kinetics | [1] |
Experimental Protocols
Serine Acetyltransferase (CysE) Activity Assay
This protocol is adapted from methods used for M. tuberculosis CysE.[7]
Principle: The activity of CysE is determined by measuring the rate of Coenzyme A (CoA) release. The free sulfhydryl group of CoA reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Purified CysE enzyme
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂
-
Substrate solution A: 4 mM Acetyl-CoA in Reaction Buffer
-
Substrate solution B: 20 mM L-Serine in Reaction Buffer
-
Stop Solution: 6 M Guanidine hydrochloride in 50 mM Tris-HCl, pH 7.5
-
DTNB Solution: 4 mg/mL DTNB in 100 mM potassium phosphate (B84403) buffer, pH 7.0
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 25 µL of Reaction Buffer, 12.5 µL of Substrate solution A (final concentration 0.4 mM), and 5 µL of Substrate solution B (final concentration 2 mM).
-
Add a known amount of purified CysE protein (e.g., 0.04 µg) to the reaction mixture to a final volume of 50 µL. Include a blank control without the enzyme.
-
Incubate the reaction at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of Stop Solution.
-
Add 25 µL of DTNB solution to each well and incubate for 5 minutes at room temperature.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the concentration of CoA produced using a standard curve generated with known concentrations of CoA. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute.
O-Acetylserine Sulfhydrylase (CysK) Activity Assay
This protocol is based on methods for bacterial CysK enzymes.[16][17]
Principle: The activity of CysK is determined by quantifying the amount of L-cysteine produced. Cysteine is reacted with acidic ninhydrin (B49086) reagent, which forms a pink-colored complex that can be measured spectrophotometrically at 560 nm.
Materials:
-
Purified CysK enzyme
-
Reaction Buffer: 100 mM MOPS, pH 7.0
-
Substrate solution A: O-acetylserine (OAS) solution in water (concentration will be varied for kinetic analysis)
-
Substrate solution B: Sodium sulfide (Na₂S) solution in water (concentration will be varied for kinetic analysis)
-
Acidic Ninhydrin Reagent: Dissolve 250 mg of ninhydrin in a mixture of 6 mL of glacial acetic acid and 4 mL of concentrated HCl.
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Set up a reaction in a 96-well plate with a final volume of 75 µL containing Reaction Buffer, varying concentrations of OAS, and a fixed saturating concentration of Na₂S (or vice versa for determining the kinetics for Na₂S).
-
Initiate the reaction by adding a small amount of purified CysK enzyme (e.g., 0.2 µg).
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 75 µL of the acidic ninhydrin reagent.
-
Heat the plate at 100°C for 10 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 560 nm.
-
Generate a standard curve using known concentrations of L-cysteine to determine the amount of cysteine produced in the enzymatic reaction.
Analysis of CysB-DNA Interaction using DNase I Footprinting
Principle: This method identifies the specific DNA sequences where a protein binds.[11][12] A DNA fragment labeled at one end is incubated with the DNA-binding protein (CysB). The complex is then lightly treated with DNase I, which cleaves the DNA backbone at random positions, except where it is protected by the bound protein. The resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis. The region where the protein was bound appears as a "footprint" - a gap in the ladder of DNA fragments compared to a control reaction without the protein.
Materials:
-
Purified CysB protein
-
A DNA fragment containing the promoter region of a cys gene, end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol.
-
DNase I
-
Stop Solution: 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL glycogen.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Autoradiography film or fluorescence imager.
Procedure:
-
Incubate varying concentrations of purified CysB protein with the end-labeled DNA probe in the Binding Buffer. To test the effect of the inducer, parallel reactions can be set up with and without N-acetylserine.
-
Allow the binding reaction to equilibrate at room temperature for 20-30 minutes.
-
Add a freshly diluted solution of DNase I to the reaction and incubate for a short, optimized time (e.g., 1 minute) to achieve partial digestion.
-
Terminate the reaction by adding the Stop Solution.
-
Extract the DNA fragments by phenol/chloroform extraction and ethanol (B145695) precipitation.
-
Resuspend the DNA pellets in a formamide-containing loading buffer, denature by heating, and load onto a denaturing polyacrylamide sequencing gel.
-
After electrophoresis, visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The protected region (footprint) indicates the binding site of CysB on the DNA.
Visualizations
Signaling Pathway of Cysteine Biosynthesis Regulation
Caption: Regulation of cysteine biosynthesis pathway in bacteria.
Experimental Workflow for CysE Enzyme Assay
Caption: Workflow for the colorimetric assay of CysE activity.
Logical Relationship of Cysteine Regulon Activation
Caption: Logical flow of the activation of the cysteine regulon.
Conclusion
N-acetylserine is a central figure in the regulation of cysteine biosynthesis in bacteria. It acts as a critical signaling molecule, translating the status of sulfur availability into a direct transcriptional response. The intricate interplay between the enzymes CysE and CysK within the cysteine synthase complex, combined with the allosteric activation of the transcriptional regulator CysB by NAS, provides a multi-layered system of control that ensures cellular cysteine homeostasis. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental methodologies, is paramount for fundamental research and for the development of novel antimicrobial agents targeting this essential metabolic pathway. The information and protocols provided in this guide offer a valuable resource for researchers aiming to further unravel the complexities of bacterial sulfur metabolism and to exploit this knowledge for therapeutic applications.
References
- 1. Modulation of Escherichia coli serine acetyltransferase catalytic activity in the cysteine synthase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Characterization of the CysB protein of Klebsiella aerogenes: direct evidence that N-acetylserine rather than O-acetylserine serves as the inducer of the cysteine regulon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into multifaceted activities of CysK for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structure of the LysR-type Transcriptional Regulator, CysB, Bound to the Inducer, N-acetylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Identification and characterization of serine acetyltransferase encoded by the Mycobacterium tuberculosis Rv2335 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioinformatics analysis of enzymes involved in cysteine biosynthesis: first evidence for the formation of cysteine synthase complex in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallization of a DNA and N-acetylserine binding fragment (residues 1 to 233) of Klebsiella aerogenes CysB protein, a member of the LysR family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 12. med.upenn.edu [med.upenn.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Structural and biochemical characterization of ligand recognition by CysB, the master regulator of sulfate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
The Gold Standard: A Technical Guide to Deuterated Standards in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deuterated Standards in Metabolomics
In the pursuit of understanding complex biological systems, metabolomics, the large-scale study of small molecules or metabolites, has emerged as a critical tool. It provides a real-time snapshot of an organism's physiology and is instrumental in biomarker discovery, drug development, and personalized medicine. The accuracy and reliability of metabolomic data, however, are paramount. Deuterated standards, which are stable isotope-labeled analogs of metabolites with one or more hydrogen atoms replaced by deuterium, have become the gold standard for achieving high-quality quantitative data. Their near-identical physicochemical properties to the endogenous compounds they are designed to mimic make them invaluable for correcting variations inherent in analytical procedures.[1][2]
This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated standards in metabolomics. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these standards in their workflows, thereby enhancing the precision, accuracy, and robustness of their metabolomic analyses.
Core Principles of Isotope Dilution Mass Spectrometry
The cornerstone of quantitative metabolomics using deuterated standards is the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of a stable isotope-labeled standard (e.g., a deuterated metabolite) into a sample prior to analysis.[3] Because the deuterated standard is chemically almost identical to its unlabeled, endogenous counterpart, it experiences the same variations during sample preparation, chromatography, and ionization in the mass spectrometer.[4] By measuring the ratio of the signal from the endogenous metabolite to that of the deuterated internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.[2]
Applications in Analytical Platforms
Deuterated standards are primarily utilized in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the two most prominent analytical platforms in metabolomics.
Liquid Chromatography-Mass Spectrometry (LC-MS)
In LC-MS-based metabolomics, deuterated internal standards are indispensable for correcting for a variety of experimental variations, including:
-
Matrix Effects: Components of a biological sample can suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification. Since the deuterated standard co-elutes with the analyte, it is subject to the same matrix effects, allowing for effective normalization.[1][4]
-
Extraction Inefficiency: The recovery of metabolites during sample extraction can be variable. Deuterated standards, when added at the beginning of the sample preparation process, can account for these inconsistencies.[1]
-
Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, can be corrected for by using the signal of the deuterated standard as a reference.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR is inherently more quantitative than MS, deuterated compounds still play a crucial role in NMR-based metabolomics. Deuterated solvents are routinely used to prepare samples for NMR analysis to avoid overwhelming signals from the solvent's protons.[5] Furthermore, deuterated standards can be used for signal alignment and as internal references for chemical shift calibration. In some applications, deuterated tracers are used to follow metabolic pathways and fluxes.
Role in Targeted and Untargeted Metabolomics
Deuterated standards are integral to both targeted and untargeted metabolomics approaches, albeit in slightly different capacities.
Targeted Metabolomics
In targeted metabolomics, the goal is to accurately quantify a predefined set of metabolites. This is where deuterated standards shine, as a specific deuterated analog can be used for each target metabolite, providing the most accurate and precise quantification possible.[1][6]
Untargeted Metabolomics
Untargeted metabolomics aims to capture a comprehensive profile of all metabolites in a sample. While it is not feasible to have a deuterated standard for every detected metabolite, a representative panel of deuterated standards covering different chemical classes is often used to assess the overall quality of the data and to aid in the identification of unknown compounds.[7][8]
Application in Metabolic Flux Analysis
Metabolic flux analysis is a powerful technique used to measure the rates of metabolic reactions within a biological system. This is achieved by introducing a stable isotope-labeled substrate, such as a deuterated glucose or amino acid, into a cell culture or organism and then tracking the incorporation of the isotope into downstream metabolites over time.[9] By analyzing the isotopic enrichment patterns, researchers can elucidate the activity of metabolic pathways and understand how they are altered in different physiological or pathological states.
Data Presentation: The Impact of Deuterated Standards on Data Quality
The use of deuterated internal standards significantly improves the accuracy and precision of quantitative metabolomics. The following tables summarize the performance characteristics of analytical methods with and without the use of deuterated internal standards.
| Performance Metric | Analogous Internal Standard | Deuterated (D8) Internal Standard | Key Observations |
| Accuracy (Mean Bias) | 96.8% | 100.3% | The assay with the deuterated standard shows a mean bias closer to the true value, indicating higher accuracy.[4] |
| Precision (Standard Deviation) | 8.6% | 7.6% | A statistically significant reduction in variance was observed with the deuterated standard, indicating enhanced precision.[4] |
| Number of Samples (n) | 284 | 340 | |
| Statistical Significance (Variance) | p=0.02 | Significantly Lower Variance.[4] |
Table 1. Comparison of Accuracy and Precision in a Bioanalytical Assay With and Without a Deuterated Internal Standard.
| Method Validation Parameter | Acceptance Criteria (Regulatory Agencies) | Performance with Deuterated Internal Standard |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.995 |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 10% |
| Matrix Effect (% CV) | ≤ 15% | < 10% |
| Recovery (% CV) | Consistent and reproducible | < 15% |
Table 2. Summary of Bioanalytical Method Validation Data for Atorvastatin Using a Deuterated Internal Standard. [10]
Experimental Protocols
Detailed Methodology for a Targeted LC-MS/MS Analysis
This protocol outlines a general workflow for the quantitative analysis of a small molecule drug in human plasma using a deuterated internal standard.
1. Preparation of Stock and Working Solutions
-
Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol) to a final volume of 1 mL.
-
Calibration Curve Standards: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol (B129727) to cover the expected concentration range in the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a robust signal in the mass spectrometer.
2. Sample Preparation
-
Aliquoting: To 100 µL of each plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube and vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) for both the analyte and the deuterated internal standard.
4. Data Processing and Quantification
-
Peak Integration: Integrate the peak areas for the MRM transitions of the analyte and the deuterated internal standard.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.
-
Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations and perform a linear regression to generate a calibration curve.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
Detailed Methodology for an NMR-Based Metabolomics Analysis
This protocol provides a general workflow for the analysis of water-soluble metabolites in biological fluids.
1. Sample Preparation
-
Thawing: Thaw frozen biofluid samples (e.g., urine, serum) on ice.
-
Dilution and Protein Precipitation (for serum/plasma): Dilute the sample with a deuterated buffer (e.g., phosphate (B84403) buffer in D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS). For protein-containing samples, the addition of an organic solvent like acetonitrile-d3 (B32919) can be used to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet any precipitates.
-
Supernatant Transfer: Transfer the supernatant to an NMR tube.
2. NMR Data Acquisition
-
Spectrometer Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
1D ¹H NMR Spectrum Acquisition: Acquire a standard one-dimensional proton NMR spectrum for each sample. A presaturation sequence is typically used to suppress the water signal.
3. Data Processing and Analysis
-
Spectral Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw NMR data.
-
Chemical Shift Referencing: Calibrate the chemical shift axis using the internal standard signal.
-
Metabolite Identification: Identify metabolites by comparing the chemical shifts and coupling patterns of the signals in the spectra to databases of known metabolites.
-
Quantification: Quantify metabolites by integrating the area of their characteristic peaks and normalizing to the integral of the internal standard.
Mandatory Visualization
Caption: Experimental workflow for targeted metabolomics using deuterated internal standards.
Caption: Metabolic flux analysis of glycolysis using deuterated glucose.
Conclusion
Deuterated internal standards are an indispensable tool in modern metabolomics, providing the foundation for accurate and precise quantification of metabolites in complex biological systems. Their ability to faithfully mimic the behavior of their endogenous counterparts throughout the analytical workflow makes them superior to other types of internal standards. By understanding the core principles of their application and implementing robust experimental protocols, researchers can significantly enhance the quality and reliability of their metabolomic data, paving the way for new discoveries in biology, medicine, and drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Technical Guide to N-acetylserine-d3: Properties, Protocols, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of N-acetylserine-d3, a deuterated isotopologue of N-acetylserine. This document consolidates key data, outlines relevant experimental protocols, and visualizes its primary biological pathway, serving as a critical resource for its application in research and development.
Core Physical and Chemical Properties
This compound is primarily utilized as an internal standard in mass spectrometry-based quantitative analyses, such as metabolomics studies, due to its mass shift compared to the endogenous, non-deuterated form. Its physical and chemical properties are nearly identical to N-acetyl-L-serine, with the principal difference being its increased molecular weight due to the incorporation of three deuterium (B1214612) atoms.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of N-acetyl-L-serine-2,3,3-d3 and its non-deuterated counterpart for comparison.
Table 1: Physical and Chemical Properties of N-acetyl-L-serine-2,3,3-d3
| Property | Value | Source |
| CAS Number | 2230887-17-7 | [1] |
| Molecular Formula | C₅H₆D₃NO₄ | Inferred |
| Molecular Weight | 150.15 g/mol | N/A |
| Synonyms | Ac-L-Ser-OH; L-Serine-2,3,3-d3, N-acetyl-; N-Acetyl-L-(2,3,3-2H3)serine | N/A |
| Isotopic Enrichment | ≥98 atom % D | N/A |
| Physical Form | Powder | N/A |
| Storage Conditions | -20°C, under inert atmosphere | N/A |
Table 2: Properties of N-acetyl-DL-serine (Non-Deuterated Analogue)
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₄ | N/A |
| Molecular Weight | 147.13 g/mol | N/A |
| Density | 1.3 ± 0.1 g/cm³ | N/A |
| Boiling Point | 468.4 ± 40.0 °C at 760 mmHg | N/A |
| Flash Point | 237.1 ± 27.3 °C | N/A |
| LogP | -1.89 | N/A |
| Assay Purity | ≥99% (TLC) | N/A |
| Appearance | White powder | N/A |
Experimental Protocols
Detailed experimental protocols for the specific synthesis of this compound are not commonly published. However, a protocol can be constructed based on established methods for the deuteration of amino acids followed by standard N-acetylation.
Synthesis of this compound
This protocol is a representative, two-step process. Caution: All procedures should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.
Step 1: Deuteration of L-serine via H/D Exchange
This step is based on metal-catalyzed hydrogen-deuterium exchange reactions performed under hydrothermal conditions.
-
Materials: L-serine, Platinum on carbon (Pt/C, 3-5 wt%), Deuterium oxide (D₂O, 99.9%), Celite.
-
Procedure:
-
A mixture of L-serine (1 equivalent) and Pt/C catalyst (0.4 equivalents by weight) is suspended in D₂O in a high-pressure reactor vessel.
-
The vessel is sealed and heated to 200°C with continuous stirring for 24 hours.[2]
-
After cooling to room temperature, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate, containing L-serine-d3, is evaporated to dryness under reduced pressure to yield the deuterated amino acid. The efficiency of deuteration should be confirmed by NMR or mass spectrometry.
-
Step 2: N-acetylation of L-serine-d3
This step uses acetic anhydride (B1165640) for the acetylation of the primary amine.[3]
-
Materials: L-serine-d3 (from Step 1), Acetic anhydride, 200 mM Sodium Acetate (B1210297) buffer (pH 5.0).
-
Procedure:
-
Resuspend the dried L-serine-d3 in ice-cold 200 mM sodium acetate buffer (pH 5.0).
-
While keeping the solution on ice, add a molar excess (e.g., 1.5 equivalents) of acetic anhydride dropwise with vigorous stirring.
-
Maintain the reaction on ice and stir for 60 minutes. Monitor the reaction for completion using TLC or LC-MS.
-
The N-acetyl-L-serine-2,3,3-d3 product can be purified from the reaction mixture using methods such as recrystallization or preparative reversed-phase HPLC.[4]
-
Analytical Workflow: Quantification by LC-MS/MS
This compound is an ideal internal standard for quantifying endogenous N-acetylserine. The following is a general workflow for sample analysis.
-
Sample Preparation:
-
To a biological sample (e.g., plasma, cell lysate), add a known concentration of this compound internal standard.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 3:1 ratio (v/v).
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube and dry under vacuum or nitrogen stream.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[5]
-
-
Chromatographic Separation:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10 minutes.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
N-acetylserine transition: e.g., m/z 148.1 -> 88.1
-
This compound transition: e.g., m/z 151.1 -> 91.1
-
-
Mandatory Visualizations
Experimental Workflow Diagram
The diagram below illustrates the general workflow for the quantification of N-acetylserine in a biological sample using this compound as an internal standard.
Caption: General workflow for sample preparation and LC-MS/MS analysis.
Biological Signaling Pathway: CysB Regulon Activation
In many bacteria, such as E. coli and Salmonella typhimurium, N-acetylserine is a key signaling molecule that acts as a physiological inducer for the cysteine biosynthetic pathway.[6][7] It achieves this by binding to and activating the transcriptional regulator CysB.
Under conditions of sulfur limitation, the cell produces N-acetylserine. This molecule binds to the CysB protein, inducing a conformational change that enhances its ability to bind to the promoter regions of cys genes (e.g., cysJIH).[7][8] This binding event activates the transcription of genes required for sulfate (B86663) uptake and its conversion into cysteine.
Caption: N-acetylserine activation of the CysB regulon for cysteine synthesis.
References
- 1. advatechgroup.com [advatechgroup.com]
- 2. mdpi.com [mdpi.com]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. benchchem.com [benchchem.com]
- 5. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of the CysB protein of Klebsiella aerogenes: direct evidence that N-acetylserine rather than O-acetylserine serves as the inducer of the cysteine regulon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Structure of the LysR-type Transcriptional Regulator, CysB, Bound to the Inducer, N-acetylserine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: N-acetylserine-d3 in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-acetylserine-d3, a deuterated analog of N-acetylserine. It is primarily utilized as an internal standard in quantitative mass spectrometry-based applications, such as metabolomics and pharmacokinetic studies, to ensure accuracy and precision.
Core Compound Information
This compound is a stable isotope-labeled form of N-acetylserine, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 2230887-17-7 | [1] |
| Molecular Formula | C5H6D3NO4 | N/A |
| Molecular Weight | 150.15 g/mol | [1] |
| Isotopic Enrichment | Typically ≥98 atom % D | N/A |
| Appearance | White to off-white solid | N/A |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are provided below. These protocols are representative and may require optimization based on specific experimental conditions and available instrumentation.
Synthesis of this compound
A plausible method for the synthesis of this compound involves the N-acetylation of L-serine-2,3,3-d3 using acetic anhydride-d6 in a basic solution.
Materials:
-
L-serine-2,3,3-d3
-
Acetic anhydride-d6
-
Sodium hydroxide (B78521) solution
-
Purified water
-
Reaction vessel with pH and temperature control
-
Stirrer
Procedure:
-
Dissolve L-serine-2,3,3-d3 in purified water within the reaction vessel.
-
While stirring, carefully add sodium hydroxide solution to facilitate the complete dissolution of the deuterated serine.
-
Cool the resulting solution to a temperature below 30°C.
-
Slowly introduce acetic anhydride-d6 to the solution. Throughout the addition, maintain the pH of the mixture between 9 and 11 by the controlled addition of a sodium hydroxide solution.
-
Allow the reaction to proceed at a temperature below 30°C until completion. The progress of the reaction can be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
The final solution, containing this compound, can then be purified using techniques like ion-exchange chromatography.
Quantitative Analysis of N-acetylserine using this compound as an Internal Standard via LC-MS/MS
This protocol outlines the use of this compound as an internal standard for the quantification of endogenous N-acetylserine in a biological matrix (e.g., plasma).
Materials and Equipment:
-
Biological samples (e.g., plasma)
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (protein precipitation solution)
-
LC-MS/MS system
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of each sample, standard, and quality control, add a known concentration of this compound solution.
-
Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a reverse-phase column.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both N-acetylserine and this compound.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte (N-acetylserine) to the internal standard (this compound) against the known concentrations of the calibration standards.
-
The concentration of N-acetylserine in the unknown samples is then determined from this calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflows described above.
References
Understanding the Kinetic Isotope Effect with N-acetylserine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing insight into the rate-determining steps and the nature of transition states. This is achieved by measuring the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. In the context of drug development, understanding the KIE is crucial for optimizing the metabolic stability and pharmacokinetic profiles of drug candidates. The substitution of hydrogen with deuterium (B1214612) (a heavy isotope of hydrogen) can significantly alter reaction rates, a phenomenon that is increasingly leveraged to create more robust pharmaceuticals.
This guide provides an in-depth look at the kinetic isotope effect, with a specific focus on N-acetylserine-d3. While direct experimental data for this compound is limited in publicly accessible literature, we will draw upon comprehensive studies of the closely related analogue, O-acetylserine (OAS), deuterated at various positions. The enzymatic reactions of OAS, particularly those catalyzed by O-acetylserine sulfhydrylase (OASS), serve as an excellent model for understanding the principles that would apply to this compound.
This document will cover the core principles of KIE, present quantitative data from analogous deuterated compounds, provide detailed experimental protocols for KIE measurement, and visualize the relevant biochemical pathways and experimental workflows.
Core Concepts of the Kinetic Isotope Effect
The kinetic isotope effect arises from the difference in zero-point vibrational energies between bonds involving a light isotope and those involving a heavy isotope. A bond to a heavier isotope has a lower vibrational frequency and consequently a lower zero-point energy, making it more stable and requiring more energy to break.
-
Primary KIE: This is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H versus C-D bonds, this effect is typically "normal" (kH/kD > 1), with values often ranging from 2 to 7.
-
Secondary KIE: This occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs. They can be normal (kH/kD > 1) or inverse (kH/kD < 1) and provide information about changes in hybridization or steric environment at the labeled position during the reaction.
In drug metabolism, the primary KIE is of particular interest. Many metabolic reactions, especially those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond. Replacing this hydrogen with deuterium can slow down the rate of metabolism at that specific site, a strategy known as "deuterium-reinforced" or "heavy" drugs. This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.[1][][3][4]
Quantitative Data: Kinetic Isotope Effects in Deuterated O-Acetylserine
The following tables summarize the quantitative data on primary and secondary deuterium kinetic isotope effects for the O-acetylserine sulfhydrylase (OASS) reaction, using deuterated O-acetylserine (OAS) as a substrate. This data is presented as the closest available analogue to this compound. The studies were conducted on OASS from Salmonella typhimurium.
Table 1: Primary and Secondary Deuterium Kinetic Isotope Effects for the OASS Reaction [5][6]
| Isotopologue | Type of KIE | Method | pH/pD | Observed KIE (DV/KOAS) | Intrinsic KIE |
| OAS-2-d | Primary | Steady-State | Low pH (~5.8) | 2.8 | ~3.3 |
| OAS-2-d | Primary | Steady-State | High pH (~7.0) | 1.7 | ~3.3 |
| OAS-2-d | Primary | Stopped-Flow | - | ~2.0 | - |
| OAS-3,3-d2 | α-Secondary | Direct Velocity Comparison | - | 1.11 ± 0.06 | - |
| OAS-3,3-d2 | α-Secondary | Stopped-Flow | - | 1.2 | - |
| OAS-2,3,3-d3 | Combined | - | - | Identical to OAS-2-d | - |
Table 2: Tritium and Equilibrium Isotope Effects for the OASS Reaction [5][6]
| Isotopologue/Isotope | Type of Effect | pH | Observed Value |
| OAS (Tritium vs. Deuterium) | Primary KIE (T(V/KOAS)) | 6.1 | 4.2 ± 0.2 |
| OAS-3,3-d2 | Equilibrium Isotope Effect (α-DKeq) | - | 1.81 ± 0.04 |
Experimental Protocols
Steady-State Kinetic Isotope Effect Measurement
This protocol is adapted from the methods used to study O-acetylserine sulfhydrylase and is applicable for determining the KIE for an enzyme-catalyzed reaction with this compound.
Objective: To determine the deuterium kinetic isotope effect on V/K by comparing the steady-state kinetic parameters of the non-deuterated (light) and deuterated (heavy) substrates.
Materials:
-
Spectrophotometer
-
Purified enzyme (e.g., a relevant amidase or transferase)
-
N-acetylserine (light substrate)
-
This compound (heavy substrate)
-
Buffer solution at the desired pH
-
Cofactors and other necessary reagents for the enzymatic assay
Methodology:
-
Enzyme Assay Development: Establish a continuous spectrophotometric assay to monitor the reaction. This could involve following the production or consumption of a chromophoric substrate or product.
-
Preparation of Reagents: Prepare stock solutions of both light and heavy substrates. The concentration should be accurately determined. Prepare a series of dilutions of each substrate in the reaction buffer.
-
Kinetic Measurements:
-
Set the spectrophotometer to the appropriate wavelength and temperature (e.g., 25 °C).
-
For each substrate concentration, initiate the reaction by adding a small, fixed amount of the enzyme to the reaction mixture in the cuvette.
-
Record the change in absorbance over time to determine the initial velocity (v₀).
-
Repeat the measurements for the full range of substrate concentrations for both the light and heavy substrates.
-
-
Data Analysis:
-
Plot the initial velocities (v₀) against the substrate concentration ([S]) for both the light and heavy substrates.
-
Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) to determine the Vmax and Km values for each substrate.
-
The kinetic isotope effect on V/K is calculated as the ratio of the V/K values for the light and heavy substrates: D(V/K) = (Vmax/Km)H / (Vmax/Km)D.[5][7]
-
Stopped-Flow Kinetic Isotope Effect Measurement
This method is suitable for measuring pre-steady-state kinetics and can provide the intrinsic KIE for a specific reaction step.
Objective: To measure the rate of a single step in the enzymatic reaction, such as the formation of an intermediate, for both light and heavy substrates.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for the stopped-flow apparatus
-
Purified enzyme
-
N-acetylserine and this compound
-
Reaction buffer
Methodology:
-
Instrument Setup:
-
Set up the stopped-flow instrument, ensuring the syringes are clean and free of air bubbles.
-
Set the observation wavelength to monitor a specific spectral change, such as the formation or decay of an enzyme-substrate intermediate.
-
Set the data acquisition parameters (time course, number of data points). The dead time of the instrument (typically a few milliseconds) should be noted.[8]
-
-
Loading Syringes:
-
Load one syringe with the enzyme solution.
-
Load the other syringe with the substrate solution (either light or heavy).
-
-
Data Acquisition:
-
Rapidly mix the contents of the two syringes by firing the drive mechanism. The reaction begins upon mixing.
-
The instrument records the change in absorbance or fluorescence over time as the reaction proceeds in the observation cell.
-
Perform multiple "shots" for each substrate to ensure reproducibility and average the traces.
-
-
Data Analysis:
-
The resulting kinetic traces are fitted to an appropriate exponential equation (single, double, etc.) to obtain the observed rate constant (k_obs) for the specific step being monitored.
-
The KIE for this step is the ratio of the rate constants for the light and heavy substrates: DKIE = k_obs(H) / k_obs(D).[8][9][10]
-
NMR Spectroscopy for Determining Deuterium Incorporation
Objective: To confirm the position and extent of deuterium labeling in this compound.
Materials:
-
NMR spectrometer
-
High-quality NMR tubes
-
Deuterated NMR solvent (e.g., D₂O, DMSO-d₆)
-
This compound sample
-
Internal standard (optional, for quantification)
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the chosen NMR solvent.
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
Deuterium incorporation at a specific position is indicated by the reduction or disappearance of the corresponding proton signal.
-
The percentage of deuterium incorporation can be quantified by comparing the integral of the residual proton signal to the integral of a non-deuterated signal within the molecule or to an internal standard.[6]
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum. This directly detects the deuterium nuclei.
-
The presence of a signal at a chemical shift corresponding to a specific position confirms deuteration at that site.
-
The relative integrals of the signals in the ²H NMR spectrum correspond to the relative abundance of deuterium at each labeled site.[11][12]
-
-
Data Processing: Process the spectra using appropriate software, including phasing, baseline correction, and integration.
Visualizations: Pathways and Workflows
O-Acetylserine Sulfhydrylase (OASS) Reaction Mechanism
The reaction catalyzed by OASS is a Ping-Pong Bi Bi mechanism involving the formation of an α-aminoacrylate intermediate. This mechanism is a relevant model for the enzymatic processing of serine derivatives.[5][13][14][15]
Caption: Reaction mechanism of O-acetylserine sulfhydrylase (OASS).
General Workflow for KIE Measurement
The logical flow for a kinetic isotope effect study involves several key stages, from substrate preparation to data analysis and interpretation.
Caption: General experimental workflow for KIE determination.
N-acetylcysteine (NAC) and Related Signaling Pathways
N-acetylserine is structurally similar to N-acetylcysteine (NAC), a widely studied compound. NAC influences several key cellular signaling pathways, primarily through its role as a precursor to L-cysteine and the major cellular antioxidant, glutathione (B108866) (GSH). It also impacts redox-sensitive signaling cascades.[16][17][18][19]
References
- 1. scispace.com [scispace.com]
- 3. hwb.gov.in [hwb.gov.in]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Structure and mechanism of O-acetylserine sulfhydrylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Triple isotopic labeling and kinetic isotope effects: Exposing H-transfer steps in enzymatic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 9. web.williams.edu [web.williams.edu]
- 10. Methods | The Stopped-Flow, The Chemical Quench-Flow, The Optical Photolysis Method [kintekcorp.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scilit.com [scilit.com]
- 15. researchgate.net [researchgate.net]
- 16. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-acetylcysteine stimulates protein synthesis in enterocytes independently of glutathione synthesis. [vivo.health.unm.edu]
- 19. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylserine: A Key Signaling Molecule in Bacterial and Plant Sulfur Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylserine (NAS), a metabolic intermediate in the cysteine biosynthesis pathway, has emerged as a critical signaling molecule in both bacteria and plants, primarily governing the response to sulfur availability. In bacteria, NAS acts as a direct inducer of the cysteine regulon, modulating gene expression to maintain sulfur homeostasis. In plants, its isomer, O-acetylserine (OAS), is the more established signaling entity, accumulating under sulfur-deficient conditions to trigger a suite of adaptive responses. This technical guide provides a comprehensive overview of the role of NAS and its related metabolite, OAS, as signaling molecules. It delves into the intricacies of their synthesis, degradation, and downstream signaling pathways. A compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling networks are presented to serve as a valuable resource for researchers in the fields of microbiology, plant science, and drug development.
Introduction
The assimilation of inorganic sulfur into the essential amino acid cysteine is a fundamental process in most organisms. The regulation of this pathway is paramount to ensure a steady supply of cysteine for protein synthesis and the production of other sulfur-containing compounds, while avoiding the accumulation of toxic intermediates. N-acetylserine (NAS) and its structural isomer O-acetylserine (OAS) are pivotal players in this regulatory network, functioning not only as metabolic intermediates but also as signaling molecules that inform the cell of its sulfur status.
In enteric bacteria such as Escherichia coli and Salmonella typhimurium, NAS is the primary inducer of the cys regulon, a cluster of genes responsible for sulfate (B86663) uptake and its reduction to sulfide (B99878), as well as the synthesis of cysteine.[1][2] Under conditions of sulfur limitation, the concentration of NAS increases, leading to the activation of the transcriptional regulator CysB, which in turn upregulates the expression of the cys genes.[3][4]
In plants, the role of direct signaling is more prominently attributed to OAS.[5][6][7] Sulfur deficiency leads to an accumulation of OAS, which triggers a widespread transcriptional reprogramming, including the induction of genes involved in sulfate transport and assimilation, known as the "OAS cluster genes".[5][8] While OAS is the primary signal, its chemical conversion to NAS at physiological pH suggests a potential, albeit less characterized, signaling role for NAS in plants as well.[9]
This guide will explore the multifaceted roles of NAS and OAS in cellular signaling, with a focus on the underlying molecular mechanisms, quantitative aspects of these pathways, and the experimental approaches used to study them.
Biosynthesis and Degradation of N-Acetylserine and O-Acetylserine
The metabolic hub for NAS and OAS synthesis is the acetylation of L-serine. This reaction is catalyzed by the enzyme serine acetyltransferase (SAT) , which utilizes acetyl-CoA as the acetyl group donor to produce OAS.
L-Serine + Acetyl-CoA ⇌ O-Acetylserine + CoA
OAS serves as the direct precursor for cysteine synthesis, where the enzyme O-acetylserine (thiol) lyase (OAS-TL) , also known as cysteine synthase, catalyzes the replacement of the acetyl group with sulfide.
O-Acetylserine + S2- → L-Cysteine + Acetate
The signaling molecule NAS is an isomer of OAS and can be formed through a non-enzymatic intramolecular acyl migration from OAS, a process that is favored at neutral or slightly alkaline pH.[9] In some bacteria, such as Salmonella enterica, there is evidence for an N-acetyltransferase that can directly acetylate OAS to form N,O-diacetylserine, which may be the true signaling molecule.
The degradation of NAS is less well-defined, but it is presumed to be hydrolyzed back to serine and acetate, though the specific enzymes involved are not fully characterized in all organisms.
N-Acetylserine as a Signaling Molecule in Bacteria
In bacteria, NAS is a key signaling molecule that indicates sulfur limitation. Under sulfur-replete conditions, the intracellular concentration of sulfide is high, leading to the rapid conversion of OAS to cysteine by OAS-TL. This keeps the levels of OAS, and consequently NAS, low. However, when sulfur becomes limiting, the sulfide concentration drops, causing OAS to accumulate. This accumulated OAS then isomerizes to NAS.
NAS acts as an allosteric activator of the LysR-type transcriptional regulator, CysB .[3][4][10] In its inactive state, CysB autorepresses its own transcription. The binding of NAS to CysB induces a conformational change that increases its affinity for specific DNA sequences known as cys boxes, which are located in the promoter regions of the cys regulon genes.[3][11] This CysB-NAS complex then recruits RNA polymerase to these promoters, leading to the transcriptional activation of genes required for sulfate transport and cysteine biosynthesis.[11]
The CysB-Mediated Signaling Pathway
The core of the NAS signaling pathway in bacteria is the interaction between NAS and the CysB protein. This interaction relieves the autorepression of CysB and activates the transcription of the cys regulon.
Caption: Bacterial N-acetylserine signaling pathway.
O-Acetylserine as a Signaling Molecule in Plants
In plants, O-acetylserine (OAS) is the primary signaling molecule for sulfur status.[5][6][7] Similar to bacteria, sulfur deficiency leads to a decrease in sulfide levels and a subsequent accumulation of OAS. This accumulation of OAS acts as a signal to upregulate the expression of genes involved in sulfur uptake and assimilation.
The downstream components of the OAS signaling pathway in plants are still being elucidated, but it is known to involve transcription factors that recognize specific promoter elements in sulfur-responsive genes. One key transcription factor identified in Arabidopsis thaliana is SLIM1 (SULFUR LIMITATION 1), which is essential for the induction of most sulfur-responsive genes.[5][8]
The accumulation of OAS triggers a significant change in the plant's transcriptome, leading to the induction of the "OAS cluster genes," which include genes for sulfate transporters (SULTRs), APS reductase (APR), and other enzymes of the sulfur assimilation pathway.[5][6]
The OAS-Mediated Signaling Pathway
The accumulation of OAS in response to sulfur deprivation is the central event that initiates a signaling cascade, leading to the transcriptional activation of sulfur-responsive genes.
Caption: Plant O-acetylserine signaling pathway.
Quantitative Data
The following tables summarize key quantitative data related to N-acetylserine and O-acetylserine signaling in bacteria and plants.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km | kcat | Reference |
| Serine Acetyltransferase (SAT) | Haemophilus influenzae | L-Serine | - | - | [12] |
| Acetyl-CoA | - | - | [12] | ||
| Neisseria gonorrhoeae | L-Serine | 1.21 mM | 1444 s-1 | [13] | |
| Acetyl-CoA | - | - | [13] | ||
| O-Acetylserine (thiol) Lyase (OAS-TL) | Arabidopsis thaliana (isoform A, B, C) | Sulfide | 3-6 µM | - | [14][15] |
| O-Acetylserine | 310-690 µM | - | [14][15] |
Table 2: Metabolite Concentrations and Gene Expression Changes
| Condition | Organism/Tissue | Metabolite | Change in Concentration | Gene(s) | Fold Change in Expression | Reference |
| Sulfur Deficiency | Arabidopsis thaliana (leaves) | O-Acetylserine (OAS) | Increased | APR2, Sultr1;2 | Increased | [6] |
| OAS Treatment | Arabidopsis thaliana | - | - | APR2, Sultr1;2 | Increased | [6] |
| Sulfur Limitation | Escherichia coli | N-Acetylserine | Elevated | cys regulon | Increased | [2] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study N-acetylserine and O-acetylserine signaling.
Quantification of N-Acetylserine and O-Acetylserine
A common method for the quantification of NAS and OAS is gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Workflow for Metabolite Quantification:
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfur and Nitrogen Limitation in Escherichia coli K-12: Specific Homeostatic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Global expression profiling of sulfur-starved Arabidopsis by DNA macroarray reveals the role of O-acetyl-l-serine as a general regulator of gene expression in response to sulfur nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Additional role of O-acetylserine as a sulfur status-independent regulator during plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into the regulation of plant metabolism by O-acetylserine: sulfate and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of serine acetyltransferase with O-acetylserine sulfhydrylase active site: Evidence from fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structure of the LysR-type Transcriptional Regulator, CysB, Bound to the Inducer, N-acetylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CysB in the Multiverse of Functions: Regulatory Roles in Cysteine Biosynthesis and Beyond [imrpress.com]
- 12. Kinetic mechanism of the serine acetyltransferase from Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: High-Throughput Quantification of N-acetylserine in Biological Matrices using N-acetylserine-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-acetylserine in biological matrices such as plasma and urine. The method utilizes a stable isotope-labeled internal standard, N-acetylserine-d3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, biomarker validation, and other applications where precise quantification of N-acetylserine is critical.
Introduction
N-acetylserine is an N-acetylated derivative of the amino acid serine. Its quantification in biological fluids is essential for various research areas, including metabolism studies and biomarker discovery. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[3] The internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, but a different mass, allowing for accurate normalization of the analytical signal.[2] This method provides a detailed protocol for sample preparation, LC-MS/MS conditions, and data analysis for the reliable quantification of N-acetylserine.
Principle of the Method
The method involves the extraction of N-acetylserine and the internal standard, this compound, from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The analyte and internal standard are ionized, and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.[4] The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of N-acetylserine in the sample against a calibration curve.
Experimental Protocols
Materials and Reagents
-
N-acetylserine analytical standard
-
This compound internal standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol (B129727)
-
Formic acid
-
Trichloroacetic acid (for protein precipitation)
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Autosampler vials
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of N-acetylserine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the N-acetylserine primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution to a final concentration of 100 ng/mL in a 50:50 mixture of methanol and water.
-
Calibration Curve and QC Samples: Spike the appropriate volume of the working standard solutions into the blank biological matrix to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of the sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile or a solution of trichloroacetic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
N-acetylserine: Q1: m/z 148.1 -> Q3: m/z 86.1
-
This compound: Q1: m/z 151.1 -> Q3: m/z 89.1
-
-
Ion Source Parameters: Optimized for the specific instrument.
Data Presentation
The quantitative performance of the method should be evaluated by assessing its linearity, precision, and accuracy. The following table summarizes typical acceptance criteria for such a method.
| Parameter | Concentration | Acceptance Criteria |
| Linearity (r²) | 1 - 1000 ng/mL | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Accuracy: 80-120%, Precision: < 20% |
| Intra-day Precision (%CV) | Low, Mid, High QC | < 15% |
| Inter-day Precision (%CV) | Low, Mid, High QC | < 15% |
| Accuracy (% Bias) | Low, Mid, High QC | Within ±15% |
| Recovery (%) | Low, Mid, High QC | Consistent and reproducible |
Visualizations
Caption: Experimental workflow for the quantification of N-acetylserine.
Caption: Principle of internal standard use for accurate quantification.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of N-acetylserine in biological matrices. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for a wide range of research and development applications. The protocol is straightforward and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of N-acetylserine in Human Plasma Using an Isotope-Labeled Internal Standard
Application Note and Protocol
Introduction
N-acetylserine is an N-acetylated form of the amino acid serine. The presence and concentration of N-acetylated amino acids in biological fluids can serve as important indicators of various physiological and pathological states. These molecules are primarily generated from the degradation of proteins that have been acetylated at their N-terminus, a common post-translational modification in eukaryotes.[1] Elevated levels of certain N-acetylated amino acids, including N-acetylserine, have been associated with conditions such as uremic toxicity when present in high concentrations.[1][2] Therefore, the accurate and sensitive quantification of N-acetylserine in biological matrices like plasma is crucial for research in proteomics, disease biomarker discovery, and drug development.
This document provides a detailed protocol for the quantitative analysis of N-acetylserine in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with N-acetylserine-d3 as a stable isotope-labeled internal standard.
Analytical Method
The method of choice for the quantification of N-acetylserine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for accurately measuring low-concentration endogenous analytes in complex biological samples. The use of a stable isotope-labeled internal standard, this compound, ensures high precision and accuracy by correcting for variations in sample preparation and instrument response.
Mass Spectrometry Parameters
Based on validated methods for structurally similar compounds like N-acetylcysteine, the following Multiple Reaction Monitoring (MRM) transitions in positive electrospray ionization (ESI) mode are proposed for the analysis of N-acetylserine and its deuterated internal standard.[3][4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| N-acetylserine | 148.1 | 106.1 | Positive |
| This compound | 151.1 | 109.1 | Positive |
Note: These MRM transitions are suggested based on the fragmentation pattern of similar N-acetylated amino acids. Optimization of collision energy and other mass spectrometer parameters is recommended for achieving the best sensitivity and specificity.
Experimental Protocols
Materials and Reagents
-
N-acetylserine analytical standard
-
This compound internal standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in a suitable solvent).
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate the samples on ice for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
Data Presentation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantitative analysis of N-acetylserine.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| N-acetylserine | 10 - 5000 | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low QC | 30 | < 10 | < 10 | 90 - 110 |
| Mid QC | 500 | < 10 | < 10 | 90 - 110 |
| High QC | 4000 | < 10 | < 10 | 90 - 110 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Table 3: Recovery
| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |
| N-acetylserine | > 85 | > 85 | > 85 |
| This compound | > 85 | > 85 | > 85 |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and analysis of plasma samples.
Metabolic Pathway of N-acetylserine
Caption: Overview of N-acetylserine metabolism in humans.[1]
References
- 1. Human Metabolome Database: Showing metabocard for N-Acetylserine (HMDB0002931) [hmdb.ca]
- 2. MiMeDB: Showing metabocard for N-Acetylserine (MMDBc0000418) [mimedb.org]
- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for N-acetylserine-d3 in Stable Isotope Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, allowing for the precise tracking of atoms through complex biochemical networks. N-acetylserine-d3 (d3-NAS), a deuterated analog of N-acetylserine, offers a powerful probe for investigating the dynamics of serine and cysteine metabolism. While O-acetylserine is the direct precursor for cysteine synthesis, its isomer, N-acetylserine, plays a crucial role as a signaling molecule in the regulation of the cysteine biosynthesis pathway, particularly in bacteria.[1] By introducing d3-NAS into a biological system, researchers can monitor its incorporation into downstream metabolites, providing valuable insights into the regulation and flux of this critical pathway.
These application notes provide a comprehensive protocol for conducting stable isotope tracing studies using this compound, from experimental design to data analysis. The methodologies detailed below are designed to be adaptable for various cell culture and in vivo models.
Signaling Pathway
The serine and cysteine biosynthesis pathways are central to cellular metabolism, providing the building blocks for proteins and precursors for numerous other essential biomolecules. Serine, synthesized from the glycolytic intermediate 3-phosphoglycerate, can be acetylated to form O-acetylserine, which is then converted to cysteine by the incorporation of sulfide. N-acetylserine, an isomer of O-acetylserine, acts as a key regulator in this pathway.
References
Application Note: Quantitative Analysis of N-acetylserine-d3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetylserine is a key intermediate in the biosynthesis of cysteine in bacteria and plants. Its detection and quantification in biological matrices are crucial for studying metabolic pathways and for various applications in drug development. This application note provides a detailed method for the sensitive and selective quantification of N-acetylserine and its stable isotope-labeled internal standard, N-acetylserine-d3, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Signaling Pathway
N-acetylserine is a central molecule in the cysteine biosynthesis pathway, where it is formed from serine and acetyl-CoA. It then serves as a substrate for the incorporation of sulfide (B99878) to produce cysteine.
Caption: Cysteine biosynthesis pathway highlighting N-acetylserine.
Experimental Workflow
The overall workflow for the quantification of this compound involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: Workflow for this compound detection.
Experimental Protocols
Materials and Reagents
-
N-acetylserine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (sourced ethically)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Weigh and dissolve N-acetylserine and this compound in water to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the N-acetylserine primary stock solution with water:acetonitrile (1:1, v/v) to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with water:acetonitrile (1:1, v/v).
Sample Preparation
-
Thaw human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate and 0.1% Formic Acid in Water
-
Mobile Phase B: 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Predicted):
-
N-acetylserine: Precursor > Product: 148.1 > 88.1
-
This compound: Precursor > Product: 151.1 > 91.1
-
-
Collision Energy: Optimized for each transition (typically 10-20 eV)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Quantitative Data
The performance of the method should be validated according to standard bioanalytical method validation guidelines. The following table summarizes the expected quantitative performance of the assay.
| Parameter | N-acetylserine |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Corrected by internal standard |
Conclusion
This application note describes a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The use of HILIC provides excellent retention and separation for this polar analyte, while the stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for use in clinical and preclinical studies requiring the reliable measurement of N-acetylserine.
Applications of N-acetylserine-d3 in Pharmacokinetic Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of pharmacokinetic (PK) research, the use of stable isotope-labeled internal standards is the gold standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. N-acetylserine-d3, a deuterated analog of N-acetylserine, serves as an ideal internal standard for the accurate quantification of N-acetylserine in biological matrices. The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for the differentiation of the internal standard from the endogenous analyte by the mass spectrometer, while its chemical properties remain nearly identical. This ensures that the internal standard experiences similar extraction recovery, ionization efficiency, and chromatographic retention to the analyte, thereby compensating for variations during sample preparation and analysis. The use of a stable isotope-labeled internal standard like this compound is crucial for developing robust and reliable bioanalytical methods essential for pharmacokinetic studies.
Applications in Pharmacokinetic Studies
The primary application of this compound in pharmacokinetic research is as an internal standard for the precise and accurate quantification of N-acetylserine in biological samples such as plasma, urine, and tissue homogenates. This is critical for elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of N-acetylserine.
Key pharmacokinetic applications include:
-
Bioavailability Studies: Determining the rate and extent to which N-acetylserine enters the systemic circulation.
-
Dose-Ranging Studies: Establishing the relationship between the administered dose and the resulting plasma concentrations.
-
Metabolic Profiling: Investigating the biotransformation of N-acetylserine into its metabolites.
-
Toxicokinetic Studies: Assessing the systemic exposure to N-acetylserine in toxicology studies.
Data Presentation
The following tables represent hypothetical, yet expected, data from a pharmacokinetic study of N-acetylserine where this compound was used as an internal standard.
Table 1: LC-MS/MS Method Validation Parameters for the Quantification of N-acetylserine.
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal |
Table 2: Hypothetical Pharmacokinetic Parameters of N-acetylserine Following a Single Oral Dose.
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | 2500 |
| Tmax (Time to Cmax) | h | 1.5 |
| AUC₀-t (Area Under the Curve) | ng·h/mL | 15000 |
| t½ (Half-life) | h | 4.2 |
| CL/F (Apparent Total Clearance) | L/h/kg | 0.25 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 1.5 |
Experimental Protocols
This section provides a detailed protocol for the quantification of N-acetylserine in human plasma using this compound as an internal standard. This protocol is adapted from established methods for similar N-acetylated amino acids.
Protocol 1: Quantification of N-acetylserine in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
N-acetylserine (analyte)
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trichloroacetic acid (TCA)
-
Ultrapure water
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve N-acetylserine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Solutions:
-
Prepare serial dilutions of the N-acetylserine stock solution with 50% methanol to create calibration standards ranging from 10 ng/mL to 5000 ng/mL.
-
Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in 50% methanol.
-
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blanks, calibration standards, quality control samples, and unknown samples.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound working solution (100 ng/mL) and vortex briefly. For the blank, add 10 µL of 50% methanol.
-
Add 20 µL of the appropriate N-acetylserine working solution to the calibration standards.
-
Add 300 µL of acetonitrile containing 1% trichloroacetic acid to each tube to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-acetylserine: 148.1 → 106.1 (Quantifier), 148.1 → 88.1 (Qualifier)
-
This compound: 151.1 → 109.1 (Quantifier)
-
-
Ion Source Parameters: Optimize for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize for instrument
-
-
5. Data Analysis
-
Integrate the peak areas for both N-acetylserine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of N-acetylserine in the unknown samples from the calibration curve.
Mandatory Visualization
Caption: Workflow for N-acetylserine quantification in plasma.
Caption: General metabolic pathway of N-acetylated amino acids.
Caption: Rationale for using a deuterated internal standard.
Application Notes and Protocols for N-acetylserine-d3 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for elucidating the intricate network of metabolic pathways within biological systems. By tracing the flow of atoms from isotopically labeled substrates, researchers can quantify the rates (fluxes) of metabolic reactions, providing a dynamic view of cellular physiology. Stable isotope tracers, such as those labeled with deuterium (B1214612) (²H or D), offer a powerful and safe alternative to radioactive isotopes for these studies.
N-acetylserine-d3 is a deuterated analog of N-acetylserine, a derivative of the amino acid L-serine. Upon cellular uptake, it is readily deacetylated to yield L-serine-d3, which then serves as a tracer for serine's diverse metabolic fates. Serine is a central player in cellular metabolism, contributing to protein synthesis, nucleotide biosynthesis, redox homeostasis, and one-carbon metabolism. Dysregulation of serine metabolism is a hallmark of various diseases, including cancer, making it a key area of investigation in both basic research and drug development.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in metabolic flux analysis experiments, enabling researchers to probe the dynamics of serine and one-carbon metabolism in various cell models.
Principle of the Method
The core principle of using this compound as a metabolic tracer is its conversion to L-serine-d3 within the cell. This labeled serine then enters the cellular serine pool and is utilized in various metabolic pathways. By using mass spectrometry to track the incorporation of the three deuterium atoms into downstream metabolites, it is possible to quantify the flux through these pathways. The primary metabolic routes of serine that can be traced with this compound include:
-
Glycine (B1666218) Synthesis: Serine is reversibly converted to glycine by serine hydroxymethyltransferase (SHMT), a key reaction in one-carbon metabolism.
-
One-Carbon Metabolism: The conversion of serine to glycine provides one-carbon units for the folate cycle, which are essential for nucleotide synthesis (purines and thymidylate) and methylation reactions.
-
Cysteine Synthesis: Serine provides the carbon backbone for the synthesis of cysteine via the transsulfuration pathway.
-
Pyruvate (B1213749) Production: Serine can be converted to pyruvate by serine dehydratase.
-
Protein Synthesis: Labeled serine is incorporated into newly synthesized proteins.
Applications in Research and Drug Development
The use of this compound in metabolic flux analysis has broad applications:
-
Oncology Research: Cancer cells often exhibit altered serine metabolism. Tracing serine metabolism can help identify metabolic vulnerabilities that can be targeted for therapeutic intervention.
-
Neuroscience: Serine metabolism is crucial for neuronal function and has been implicated in neurodegenerative diseases. MFA with this compound can shed light on these metabolic alterations.
-
Drug Discovery and Development: Understanding the metabolic effects of drug candidates is essential. This compound can be used to assess how novel therapeutics impact serine and one-carbon metabolism, providing insights into their mechanism of action and potential off-target effects.
-
Immunology: Immune cell function is tightly linked to metabolic reprogramming. Tracing serine metabolism can reveal how immune cells adapt their metabolism upon activation.
Experimental Workflow
The general workflow for a metabolic flux analysis experiment using this compound is outlined below.
Key Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Media Preparation: Prepare fresh culture medium. For the labeling experiment, use a serine-free medium supplemented with a known concentration of this compound. The concentration will need to be optimized for the specific cell line and experimental goals. A common starting point is to replace the normal serine concentration with an equivalent molar concentration of this compound.
-
Tracer Introduction: Remove the standard culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound containing medium to the cells.
-
Incubation: Incubate the cells for a time course to allow for isotopic labeling to reach a steady state. The optimal incubation time should be determined empirically, but typically ranges from 6 to 24 hours.
Protocol 2: Metabolite Extraction
-
Quenching Metabolism: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Extraction: Immediately add a pre-chilled extraction solvent to the cells. A commonly used solvent is 80% methanol (B129727) in water, kept at -80°C.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites. The supernatant can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
-
Sample Preparation: The extracted metabolites are typically dried under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). A reverse-phase or HILIC column can be used depending on the polarity of the target metabolites.
-
Mass Spectrometry Detection: Analyze the eluent from the LC column using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) to determine the mass-to-charge ratio (m/z) and intensity of the metabolites.
-
Data Acquisition: Acquire data in both full scan mode to identify metabolites and in MS/MS mode to confirm their identity and quantify the mass isotopomer distributions (MIDs).
Data Presentation and Analysis
The primary data obtained from the LC-MS analysis is the mass isotopomer distribution (MID) for serine and its downstream metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of isotopic labels). This data is then used to calculate metabolic fluxes.
Table 1: Hypothetical Mass Isotopomer Distribution Data
The following table presents hypothetical MID data for key metabolites after labeling with this compound. M+0 represents the unlabeled metabolite, M+1 has one deuterium atom, and so on.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Serine | 5 | 10 | 15 | 70 |
| Glycine | 25 | 30 | 35 | 10 |
| Cysteine | 60 | 25 | 10 | 5 |
| Pyruvate | 80 | 15 | 5 | 0 |
| Purine Nucleotide Precursor (e.g., IMP) | 70 | 20 | 8 | 2 |
Data Analysis Workflow
Signaling Pathways and Metabolic Network
The metabolic fate of serine traced by this compound is intricately linked to major cellular signaling pathways that regulate cell growth and proliferation, such as the mTOR pathway. The diagram below illustrates the central metabolic pathways involving serine.
Conclusion
This compound is a valuable tool for researchers investigating the complexities of serine and one-carbon metabolism. The protocols and information provided in these application notes offer a framework for designing and executing metabolic flux analysis experiments to gain deeper insights into cellular physiology in health and disease. The ability to quantify metabolic fluxes provides a powerful approach for identifying novel drug targets and understanding the mechanisms of drug action.
Application Notes and Protocols for the Analysis of N-acetylserine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylserine is an N-acetylated derivative of the amino acid serine. It serves as a key intermediate in the biosynthesis of cysteine in bacteria and plants. In humans, N-acetylated amino acids are involved in various metabolic processes, and their quantification in biological matrices is crucial for understanding physiological and pathological states. N-acetylserine-d3 is a stable isotope-labeled version of N-acetylserine, making it an ideal internal standard for accurate quantification by mass spectrometry. Its use helps to correct for variability in sample preparation and matrix effects, ensuring high-quality data in bioanalytical studies.[1]
This document provides detailed sample preparation protocols for the analysis of N-acetylserine in biological matrices such as plasma and urine, utilizing this compound as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Metabolic Significance of N-acetylserine
N-acetylserine is a crucial molecule in certain metabolic pathways. In microorganisms and plants, it is a direct precursor to cysteine. The enzyme serine O-acetyltransferase catalyzes the acetylation of L-serine to O-acetylserine, which then reacts with sulfide (B99878) to form cysteine. While this pathway is not the primary route for cysteine synthesis in mammals, the presence and metabolism of N-acetylated amino acids are significant. In humans, N-acetylated amino acids can be formed through the action of N-acetyltransferases or from the breakdown of N-terminally acetylated proteins. The degradation of N-acetylserine back to serine and acetate (B1210297) is catalyzed by aminoacylases. The study of N-acetylated amino acids is pertinent to understanding protein metabolism and certain metabolic disorders.
Below is a simplified representation of the metabolic context of N-acetylserine.
Caption: Simplified metabolic pathway of N-acetylserine.
Experimental Protocols
The selection of a sample preparation technique is critical for achieving accurate and reproducible results in LC-MS/MS analysis. The primary goals are to remove interfering substances such as proteins and phospholipids, and to concentrate the analyte of interest. Below are three common and effective methods for the extraction of N-acetylserine from plasma and urine.
General Experimental Workflow
The overall process from sample collection to data analysis is depicted in the following workflow.
Caption: General experimental workflow for N-acetylserine analysis.
Method 1: Protein Precipitation (for Plasma Samples)
Protein precipitation is a rapid and simple method for removing the bulk of proteins from plasma samples. Acetonitrile (B52724) is a commonly used solvent for this purpose.
Materials and Reagents:
-
Human or animal plasma (K2EDTA as anticoagulant)
-
N-acetylserine analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice or at room temperature. Once thawed, vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Spike with 10 µL of a working solution of this compound in water to achieve the desired final concentration.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes to remove any remaining particulates.
-
Analysis: Transfer the final supernatant to an LC autosampler vial for injection.
Method 2: Liquid-Liquid Extraction (for Plasma and Urine Samples)
Liquid-liquid extraction (LLE) is a sample purification technique based on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Materials and Reagents:
-
Plasma or urine samples
-
N-acetylserine analytical standard
-
This compound (internal standard)
-
Ethyl acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes (1.5 mL) or glass test tubes
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw frozen samples on ice. For plasma, use as is. For urine, centrifuge at 2000 x g for 5 minutes to pellet any sediment and use the supernatant.
-
Internal Standard Spiking: In a suitable tube, add 100 µL of the sample. Spike with 10 µL of this compound working solution.
-
pH Adjustment: Acidify the sample by adding 10 µL of 1% formic acid in water to ensure N-acetylserine is in its neutral form, enhancing its extraction into an organic solvent.
-
Extraction: Add 600 µL of ethyl acetate to the tube.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any interfacial precipitate.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex briefly.
-
Analysis: Transfer the reconstituted sample to an LC autosampler vial for analysis.
Method 3: Solid-Phase Extraction (for Urine Samples)
Solid-phase extraction (SPE) is a highly effective technique for sample clean-up and concentration, offering cleaner extracts compared to protein precipitation and LLE. A mixed-mode or polar-modified sorbent is suitable for a polar compound like N-acetylserine.
Materials and Reagents:
-
Urine samples
-
N-acetylserine analytical standard
-
This compound (internal standard)
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange or a polar-modified sorbent)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Sample Pre-treatment: Centrifuge thawed urine at 2000 x g for 5 minutes. Take 500 µL of the supernatant and dilute with 500 µL of water containing 0.1% formic acid. Spike with 10 µL of this compound working solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge and allow it to pass through slowly (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute N-acetylserine and this compound with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer the sample to an LC autosampler vial for injection.
Data Presentation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the analysis of N-acetylserine using this compound as an internal standard. The data presented is based on typical values obtained for the analysis of a similar compound, N-acetylaspartic acid, and represents a target for method validation.[2]
Table 1: LC-MS/MS Parameters for N-acetylserine and this compound
| Parameter | N-acetylserine | This compound (Internal Standard) |
| Precursor Ion (m/z) | 148.1 | 151.1 |
| Product Ion (m/z) | 88.1 | 91.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 15 | 15 |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 7% |
| Inter-day Precision (%CV) | ≤ 15% | < 8% |
| Accuracy (% Bias) | Within ±15% | 92% - 107% |
| Recovery (%) | Consistent and reproducible | > 75% |
| Matrix Effect (%) | CV ≤ 15% for IS-normalized MF | 85% - 115% |
| Stability (Freeze-Thaw, Bench-Top) | Within ±15% of nominal | Stable for 3 cycles and 5 hours at RT |
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the sample preparation of N-acetylserine from biological matrices for LC-MS/MS analysis. The use of this compound as an internal standard is critical for mitigating variability and ensuring the accuracy and precision of the results.[1] The choice of protein precipitation, liquid-liquid extraction, or solid-phase extraction will depend on the specific requirements of the study, including the matrix type, desired level of cleanliness, and sample throughput. Proper method validation is essential to ensure that the chosen protocol meets the performance characteristics required for the intended application.
References
- 1. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multi-matrix HILIC-MS/MS method for the quantitation of endogenous small molecule neurological biomarker N-acetyl aspartic acid (NAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Enzyme Reaction Mechanisms Using N-acetylserine-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-acetylserine-d3 as a powerful tool for elucidating enzyme reaction mechanisms. This deuterated analog of N-acetylserine is particularly valuable for kinetic isotope effect (KIE) studies and as an internal standard for quantitative mass spectrometry, offering deep insights into enzymatic processes relevant to various fields, including drug discovery and metabolic research.
Introduction to this compound in Enzymology
This compound is a stable isotope-labeled version of N-acetylserine where the three hydrogen atoms of the acetyl group are replaced with deuterium (B1214612). This seemingly subtle modification has profound implications for studying enzyme kinetics and mechanisms. The increased mass of deuterium alters the vibrational frequency of the C-D bond compared to the C-H bond, which can lead to a measurable change in the reaction rate if this bond is cleaved or altered in the rate-determining step of an enzymatic reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable information about the transition state of a reaction.
Furthermore, the distinct mass of this compound makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. By adding a known amount of the deuterated standard to a sample, the endogenous, non-deuterated N-acetylserine can be accurately quantified, overcoming variations in sample preparation and instrument response.
Key Applications:
-
Kinetic Isotope Effect (KIE) Studies: To determine if the cleavage of the N-acetyl group is the rate-limiting step in a deacetylase-catalyzed reaction.
-
Enzyme Mechanism Elucidation: To probe the transition state of enzymatic reactions involving N-acetylserine as a substrate.
-
Quantitative Analysis: To serve as an internal standard for the accurate measurement of N-acetylserine concentrations in biological matrices using LC-MS/MS.
-
Metabolic Tracing: To follow the metabolic fate of the acetyl group in various biochemical pathways.
Featured Application: Elucidating the Mechanism of N-Acetylserine Deacetylases
A primary application of this compound is in the study of enzymes that catalyze the removal of the N-acetyl group from serine, such as N-acetyl-L-amino acid deacetylase (an aminoacylase) or potentially histone deacetylases (HDACs) that may exhibit activity towards N-acetylated amino acids.
Investigating the Kinetic Isotope Effect (KIE)
The KIE is the ratio of the reaction rate with the light isotopologue (N-acetylserine) to the rate with the heavy isotopologue (this compound). A KIE value significantly different from 1.0 indicates that the bond to the isotope is being broken or formed in the rate-determining step.
Logical Workflow for KIE Determination
Quantitative Data Summary
While specific data for this compound is not extensively published, we can present a hypothetical data table based on expected outcomes from a KIE study on a deacetylase enzyme.
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Vmax/Km (L/min/mg) | KIE on Vmax/Km |
| N-acetylserine | 1.5 | 10.0 | 6.67 | \multirow{2}{*}{1.25} |
| This compound | 1.6 | 8.5 | 5.31 |
Note: These are hypothetical values for illustrative purposes. A KIE greater than 1 suggests that the C-H(D) bond cleavage is part of the rate-determining step.
Experimental Protocol: Kinetic Isotope Effect Measurement
This protocol outlines the steps to determine the KIE for an N-acetylserine deacetylase.
1. Materials and Reagents:
-
N-acetyl-L-serine
-
N-acetyl-L-serine-d3
-
Purified N-acetylserine deacetylase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
Detection reagent for serine (e.g., Ninhydrin reagent or a coupled enzyme assay system)
-
Spectrophotometer or plate reader
2. Enzyme Assay Procedure:
-
Prepare stock solutions of N-acetylserine and this compound in the assay buffer.
-
Set up a series of reactions with varying concentrations of each substrate (e.g., 0.1 to 10 times the expected Km).
-
Initiate the reactions by adding the enzyme to the substrate solutions pre-incubated at the optimal temperature (e.g., 37°C).
-
At specific time points (within the initial linear range of the reaction), stop the reaction by adding the quenching solution.
-
Quantify the amount of serine produced using a suitable detection method.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
3. Data Analysis:
-
Plot the initial velocities against the substrate concentrations for both N-acetylserine and this compound.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
-
Calculate the specificity constant (Vmax/Km) for each substrate.
-
The KIE is calculated as the ratio of the Vmax/Km of the light substrate to the heavy substrate: KIE = (Vmax/Km)H / (Vmax/Km)D.
Application as an Internal Standard for Quantitative LC-MS/MS
This compound is an ideal internal standard for the quantification of N-acetylserine in biological samples due to its similar chemical and physical properties to the endogenous analyte, but with a distinct mass.
Signaling Pathway Context: Serine Metabolism and Acetylation
N-acetylserine is involved in several metabolic pathways. It can be formed through the acetylation of serine and is an intermediate in the biosynthesis of cysteine in some organisms. Its accurate quantification is crucial for understanding the flux through these pathways.
Quantitative Data Presentation
The use of this compound allows for the creation of a robust calibration curve for the accurate quantification of N-acetylserine.
| Analyte | Internal Standard | MRM Transition (m/z) |
| N-acetylserine | This compound | e.g., 148.1 -> 88.1 |
| This compound | - | e.g., 151.1 -> 91.1 |
Note: The specific MRM transitions will depend on the mass spectrometer and ionization conditions.
Experimental Protocol: Quantification of N-acetylserine in Plasma
This protocol provides a method for the analysis of N-acetylserine in plasma samples using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
Plasma samples
-
N-acetylserine (for calibration standards)
-
This compound (internal standard)
-
Acetonitrile (B52724) with 0.1% formic acid (protein precipitation solvent)
-
LC-MS/MS system
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto an appropriate LC column (e.g., a HILIC column for polar compounds).
-
Use a gradient elution with mobile phases such as water and acetonitrile with formic acid.
-
Set the mass spectrometer to monitor the specific multiple reaction monitoring (MRM) transitions for N-acetylserine and this compound.
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of N-acetylserine to the peak area of this compound against the concentration of the N-acetylserine standards.
-
Use the calibration curve to determine the concentration of N-acetylserine in the unknown samples.
Experimental Workflow for Quantitative Analysis
Conclusion
This compound is a versatile and indispensable tool for researchers investigating enzyme mechanisms and metabolic pathways. Its application in kinetic isotope effect studies provides deep mechanistic insights into enzymatic reactions, while its use as an internal standard ensures accurate and reliable quantification of N-acetylserine in complex biological samples. The protocols and data presented here serve as a foundation for the successful implementation of this compound in your research endeavors.
Application Note: Targeted Metabolomics of N-acetylserine using N-acetylserine-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylserine is a key intermediate in the biosynthesis of cysteine in bacteria and plants and is an important N-terminal acetylated amino acid in eukaryotes.[1][2] Its accurate quantification in biological matrices is crucial for understanding metabolic fluxes, identifying potential biomarkers, and for applications in drug development. Targeted metabolomics workflows utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards offer the highest degree of selectivity and quantitative accuracy.
This application note provides a detailed protocol for the targeted quantification of N-acetylserine in plasma using N-acetylserine-d3 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and matrix effects, ensuring high-quality, reproducible data.[3]
Signaling and Metabolic Pathways
N-acetylserine is closely related to its isomer, O-acetylserine, a central molecule in the cysteine biosynthesis pathway. In this pathway, serine is acetylated to form O-acetylserine, which then reacts with sulfide (B99878) to produce cysteine. N-acetylserine can act as a signaling molecule in some organisms, regulating the expression of genes involved in cysteine metabolism.[4][5]
Experimental Workflow
The following diagram outlines the major steps in the targeted metabolomics workflow for N-acetylserine quantification.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described method, based on typical results for similar validated assays of N-acetylated amino acids.
| Parameter | N-acetylserine |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
Materials and Reagents
-
N-acetylserine analytical standard
-
This compound internal standard
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
LC-MS grade formic acid
-
Human plasma (or other biological matrix)
Sample Preparation
-
Thaw Plasma Samples : Thaw frozen plasma samples on ice.
-
Prepare Internal Standard Spiking Solution : Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL in methanol.
-
Sample Aliquoting : Aliquot 100 µL of each plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the 1 µg/mL this compound working solution to each plasma sample.
-
Protein Precipitation : Add 400 µL of ice-cold methanol to each tube.
-
Vortexing : Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation : Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation : Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for this analysis.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Methanol with 0.1% formic acid.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Gradient :
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: Return to 5% B
-
7.1-10 min: Re-equilibration at 5% B
-
Mass Spectrometry (MS) Conditions
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions : The following MRM transitions are proposed based on the fragmentation patterns of similar N-acetylated amino acids. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-acetylserine | 148.1 | 88.1 |
| This compound | 151.1 | 91.1 |
Data Analysis
-
Peak Integration : Integrate the peak areas for the N-acetylserine and this compound MRM transitions.
-
Ratio Calculation : Calculate the ratio of the peak area of N-acetylserine to the peak area of this compound for each sample, calibrator, and quality control sample.
-
Calibration Curve : Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with 1/x weighting is typically used.
-
Quantification : Determine the concentration of N-acetylserine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive framework for the targeted quantification of N-acetylserine in plasma using a robust LC-MS/MS method with a stable isotope-labeled internal standard. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the proposed MRM transitions, offer a solid starting point for researchers to implement this workflow in their laboratories. The use of this compound ensures the high accuracy and precision required for demanding metabolomics research and clinical applications.
References
Application Notes and Protocols for the Quantification of N-acetylserine in Urine using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylserine (NAS) is an N-acetylated form of the amino acid serine. Its presence and concentration in biological fluids such as urine can be indicative of various physiological and pathological states. The primary source of endogenous N-acetylserine is the breakdown of proteins that have been N-terminally acetylated, a common post-translational modification in eukaryotes.[1][2] Elevated levels of N-acetylated amino acids, including N-acetylserine, in urine can be associated with certain inborn errors of metabolism, such as Aminoacylase I deficiency.[1][3] Therefore, the accurate and sensitive quantification of N-acetylserine in urine is of significant interest for clinical research and biomarker discovery.
Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis of small molecules in complex biological matrices like urine. This technique involves the addition of a known amount of a stable isotope-labeled internal standard (in this case, N-acetylserine with isotopes such as ¹³C or ¹⁵N) to the sample. The ratio of the unlabeled (endogenous) to the labeled analyte is then measured by mass spectrometry. This method corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.
This document provides a detailed protocol for the quantification of N-acetylserine in human urine using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize hypothetical quantitative data for urinary N-acetylserine levels in a healthy control group and a patient group with a hypothetical metabolic disorder, illustrating the expected outcomes of the described protocol.
Table 1: Urinary N-acetylserine Concentrations in a Healthy Adult Population (n=100)
| Parameter | Mean | Standard Deviation (SD) | Range |
| N-acetylserine (µmol/mmol creatinine) | 15.2 | 4.8 | 5.5 - 28.9 |
| N-acetylserine (µg/mL) | 2.22 | 0.70 | 0.81 - 4.25 |
Note: In healthy individuals, the concentration of individual N-acetylated amino acids in urine is typically less than 40 µmol/mmol of creatinine (B1669602).[4]
Table 2: Urinary N-acetylserine Concentrations in Patients with Aminoacylase I Deficiency (n=20)
| Parameter | Mean | Standard Deviation (SD) | Range |
| N-acetylserine (µmol/mmol creatinine) | 155.8 | 35.2 | 105.2 - 221.5 |
| N-acetylserine (µg/mL) | 22.89 | 5.17 | 15.46 - 32.56 |
Note: In patients with certain inborn errors of metabolism, the urinary excretion of disease-specific N-acetylated metabolites can exceed 100 µmol/mmol of creatinine.[4]
Experimental Protocols
Principle of the Method
A known amount of stable isotope-labeled N-acetylserine (e.g., N-acetyl-L-[¹³C₃,¹⁵N]serine) is added as an internal standard to a urine sample. The sample is then subjected to a simple preparation procedure, followed by analysis using LC-MS/MS. The concentration of endogenous N-acetylserine is determined by comparing the peak area ratio of the unlabeled analyte to the labeled internal standard against a calibration curve.
Materials and Reagents
-
N-acetyl-L-serine (analytical standard)
-
N-acetyl-L-[¹³C₃,¹⁵N]serine (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (for calibration standards and quality controls)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase, 2.1 x 100 mm, 1.8 µm)
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve N-acetyl-L-serine in methanol to prepare a 1 mg/mL stock solution.
-
Accurately weigh and dissolve N-acetyl-L-[¹³C₃,¹⁵N]serine in methanol to prepare a 1 mg/mL internal standard stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the N-acetyl-L-serine stock solution with a 50:50 mixture of methanol and water.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the internal standard stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.
-
-
Calibration Curve and Quality Control (QC) Samples:
-
Spike pooled human urine with the working standard solutions to create a calibration curve over the desired concentration range (e.g., 0.1 to 100 µg/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge the urine samples at 13,000 x g for 10 minutes to pellet any particulate matter.
-
To 100 µL of supernatant, add 10 µL of the internal standard working solution (1 µg/mL).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
HPLC Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 98% B
-
5-7 min: 98% B
-
7-7.1 min: 98% to 2% B
-
7.1-10 min: 2% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-acetylserine: Precursor ion (Q1) m/z 146.05 -> Product ion (Q3) m/z 87.04
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N-acetyl-L-[¹³C₃,¹⁵N]serine: Precursor ion (Q1) m/z 150.06 -> Product ion (Q3) m/z 90.05
-
-
Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
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Data Analysis and Quantification
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Integrate the peak areas for both the endogenous N-acetylserine and the internal standard.
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Calculate the peak area ratio of N-acetylserine to the internal standard.
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Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
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Determine the concentration of N-acetylserine in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Normalize the N-acetylserine concentration to the urinary creatinine concentration to account for variations in urine dilution.
Visualizations
Metabolic Pathway of N-acetylserine
The primary route for the formation of free N-acetylserine in urine is through the degradation of proteins that have been acetylated at their N-terminus. This process involves the action of proteases and peptidases, followed by the specific action of aminoacylases.
Caption: Metabolic Origin of Urinary N-acetylserine.
Experimental Workflow for N-acetylserine Quantification
The following diagram illustrates the key steps in the analytical protocol for quantifying N-acetylserine in urine samples.
Caption: Workflow for Urinary N-acetylserine Quantification.
References
- 1. Human Metabolome Database: Showing metabocard for N-Acetylserine (HMDB0002931) [hmdb.ca]
- 2. MiMeDB: Showing metabocard for N-Acetylserine (MMDBc0000418) [mimedb.org]
- 3. Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Settings for N-acetylserine-d3
Welcome to the technical support center for the analysis of N-acetylserine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry settings for this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: Positive electrospray ionization (ESI+) is the recommended mode for the analysis of this compound. The acetyl group and the carboxylic acid moiety on the serine backbone are readily protonated, leading to a strong signal for the precursor ion [M+H]⁺.
Q2: What are the expected precursor and product ions for this compound in positive ESI mode?
A2: For this compound, the protonated molecule [M+H]⁺ is the precursor ion. Due to the deuterium (B1214612) labeling on the acetyl group, the mass will be 3 daltons higher than endogenous N-acetylserine. The primary fragmentation pathway involves the neutral loss of the acetyl-d3 group. The expected m/z values are detailed in the MRM transitions table below.
Q3: Which chromatographic technique is best suited for this compound analysis?
A3: Due to its polar nature, this compound can be challenging to retain on traditional reversed-phase columns like C18. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more robust and effective choice for retaining and separating polar compounds, providing better peak shape and resolution.
Q4: How can I improve poor peak shape for this compound?
A4: Poor peak shape is a common issue with polar analytes. To address this, consider the following:
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Switch to a HILIC column: This will provide better retention for polar compounds.
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Optimize the mobile phase: Ensure the pH is appropriate to maintain a consistent charge state of the analyte. The use of a buffer like ammonium (B1175870) formate (B1220265) can be beneficial.
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Match the injection solvent to the mobile phase: Injecting the sample in a solvent with a similar or weaker elution strength than the initial mobile phase can prevent peak distortion.
Q5: What are common sources of signal suppression in biological samples and how can they be mitigated?
A5: Signal suppression in biological matrices like plasma is often caused by phospholipids (B1166683) and other endogenous components. To mitigate this, a robust sample preparation method is crucial. This can include protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it will be affected in a similar manner to the analyte, allowing for accurate quantification.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Detectable Peak
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for this compound. |
| Suboptimal Ion Source Parameters | Infuse a standard solution directly into the mass spectrometer to optimize source voltage, gas flows, and temperature. |
| Inefficient Ionization | Ensure the mobile phase contains an appropriate modifier, such as 0.1% formic acid, to promote protonation. |
| Analyte Degradation | Check sample stability and storage conditions. Avoid repeated freeze-thaw cycles. |
| Poor Chromatographic Peak Shape | Refer to the FAQ on improving peak shape. Broad peaks can lead to lower apparent signal intensity. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE). |
| Contaminated LC-MS System | Flush the LC system and mass spectrometer with an appropriate cleaning solution. |
| Co-eluting Interferences | Optimize the chromatographic gradient to better separate the analyte from interfering compounds. |
| Non-specific Fragmentation | Adjust the collision energy to be more specific for the desired fragmentation pathway. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. |
| LC System Variability | Check for leaks, ensure proper pump performance, and equilibrate the column thoroughly before each run. |
| Fluctuations in MS Performance | Monitor system suitability by injecting a standard at the beginning and end of each batch. |
| Internal Standard Issues | Verify the concentration and stability of the this compound internal standard solution. |
Quantitative Data Summary
The following tables provide typical starting parameters for the analysis of this compound. These should be optimized for your specific instrument and experimental conditions.
Table 1: Typical MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| N-acetylserine | 148.1 | 106.1 | 15 | 30 |
| This compound | 151.1 | 106.1 | 15 | 30 |
Table 2: Example HILIC Chromatographic Conditions
| Parameter | Condition |
| Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Experimental Protocols
Protocol 1: Plasma Sample Preparation
This protocol describes a protein precipitation method for the extraction of N-acetylserine from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes to remove any particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting decision tree for MS analysis.
N-acetylserine-d3 stability in solution and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-acetylserine-d3 in solution and outlines proper storage and handling procedures. The following question-and-answer-based troubleshooting guides and FAQs address common issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored frozen. It is recommended to re-analyze the compound for chemical purity after three years of storage to ensure its integrity.[1] To prevent degradation and isotopic dilution, it is crucial to protect the compound from moisture and light.[2]
Q2: What is the expected shelf life of this compound in solution?
While specific stability data for this compound in various solutions is limited, proper storage as the solid compound is critical for its long-term stability. Once in solution, the stability will depend on the solvent, pH, temperature, and exposure to oxygen and light. It is strongly recommended to prepare solutions fresh or conduct a solution stability study under your specific experimental conditions.
Q3: What are the potential degradation pathways for this compound?
Based on studies of similar compounds like N-acetylcysteine, the primary degradation pathway is likely to be oxidation, leading to the formation of a dimer.[3] Additionally, hydrolysis of the acetyl group or the serine side chain can occur, particularly under acidic or basic conditions. Enzymatic degradation by cellular aminoacylases may also be a factor in biological systems.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, perform a stability test to determine its usable lifetime under your storage conditions. Ensure the solvent is of high purity and de-gassed if necessary to minimize oxidation. |
| Isotopic exchange (H-D exchange). | Avoid protic solvents where possible and exposure to moisture. Store under an inert atmosphere (e.g., argon or nitrogen).[2] | |
| Precipitation of the compound in solution | Poor solubility in the chosen solvent. | Verify the solubility of this compound in your solvent system. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Change in pH of the solution. | Buffer the solution to a pH where this compound is known to be soluble and stable. | |
| Observation of unexpected peaks in chromatogram | Presence of degradation products. | Conduct forced degradation studies (e.g., exposure to acid, base, heat, and oxidation) to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.[3] |
Quantitative Data Summary
Table 1: Summary of N-acetylcysteine (NAC) Stability in Solution
| Parameter | Condition | Stability Observation | Reference |
| Temperature | 25°C ± 2°C | In a 25 mg/mL solution in D5W, NAC content fell below 95% after 3 days. | |
| 5°C ± 3°C | In a 25 mg/mL solution in D5W, NAC content fell below 95% after 4 days. | ||
| pH | Acidic (0.5 M HCl) | A 15% decrease in NAC content was observed after 1 minute. | |
| Basic (0.1 M NaOH) | A 23% decrease in NAC content was observed after 10 minutes. | ||
| Oxidation | 0.3% H₂O₂ | A 6% decrease in NAC content was observed after 3 hours. The primary degradation product was the NAC dimer. | |
| Light | Sunlamp | A 3% decrease in NAC content was observed after 4 weeks. |
Experimental Protocols
Protocol 1: Recommended Stability Study for this compound in Solution
This protocol outlines a general procedure to assess the short-term stability of this compound in a specific solvent and storage condition.
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration in the desired solvent (e.g., methanol, water, buffer).
-
Divide the stock solution into multiple aliquots in appropriate containers (e.g., amber vials to protect from light).
-
-
Storage Conditions:
-
Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 2, 4, 8, 24, 48, and 72 hours for short-term stability).
-
-
Analytical Method:
-
Utilize a validated stability-indicating analytical method, such as a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or mass spectrometric detection.
-
The method should be able to separate the intact this compound from any potential degradation products.
-
-
Analysis:
-
At each time point, remove an aliquot from storage, allow it to equilibrate to room temperature, and analyze it using the chosen analytical method.
-
Quantify the peak area of this compound and any degradation products.
-
-
Data Evaluation:
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Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
A common stability criterion is the retention of at least 90% of the initial concentration.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for conducting a solution stability study.
References
Technical Support Center: N-Acetylserine-d3 Isotopic Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the isotopic purity of N-acetylserine-d3. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the isotopic purity of this compound?
A1: The two primary analytical techniques for determining the isotopic purity of deuterated compounds like this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each method offers unique and complementary information regarding the level and position of deuterium (B1214612) incorporation.
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High-Resolution Mass Spectrometry (HRMS): This is the cornerstone for assessing isotopic enrichment. By precisely measuring the mass-to-charge ratio (m/z), HRMS can distinguish between the deuterated standard and its unlabeled counterpart, as well as identify the presence of partially deuterated species.[1] The relative intensities of these isotopic peaks are used to calculate the percentage of isotopic enrichment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H (proton) and ²H (deuterium) NMR, is invaluable for confirming the chemical structure and pinpointing the location of the deuterium labels. In ¹H NMR, the substitution of a proton with a deuteron (B1233211) leads to the disappearance of a signal, providing a clear indication of the labeling site.[1]
Q2: Why is assessing the isotopic purity of this compound crucial for my research?
A2: For researchers engaged in quantitative bioanalysis, the isotopic purity of stable isotope-labeled internal standards is a critical parameter that directly impacts the accuracy and reliability of the assay. This compound is frequently employed as an internal standard for the quantification of its endogenous, unlabeled counterpart. An accurately determined isotopic purity ensures minimal signal overlap and precise quantification.
Q3: What are the expected mass isotopologues of this compound?
A3: When analyzing this compound by mass spectrometry, you can expect to observe several isotopologues. The most abundant will be the fully deuterated form (d3). However, you may also detect small amounts of partially deuterated (d1, d2) and unlabeled (d0) species. The relative abundance of these will determine the isotopic purity.
Troubleshooting Guides
Problem 1: I am seeing a higher than expected abundance of the unlabeled (d0) species in my mass spectrometry results.
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Possible Cause 1: Impure this compound standard.
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Solution: Always source your stable isotope-labeled standards from a reputable supplier who provides a certificate of analysis detailing the isotopic enrichment. For example, some commercial suppliers offer N-Acetyl-L-serine-2,3,3-d3 with an isotopic enrichment of 98 atom % D.
-
-
Possible Cause 2: In-source back-exchange.
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Solution: Hydrogen-deuterium exchange can sometimes occur in the ion source of the mass spectrometer. Optimize your source conditions, such as temperature and solvent composition, to minimize this effect. Using aprotic solvents in your mobile phase where possible can also help.
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Problem 2: The signal for my this compound is weak in my LC-MS/MS analysis.
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Possible Cause 1: Suboptimal ionization.
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Solution: N-acetylserine can be analyzed in both positive and negative electrospray ionization (ESI) modes. Experiment with both to determine which provides a better signal for your specific instrument and conditions. A published method for the related compound N-acetylcysteine uses positive ESI.[2]
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-
Possible Cause 2: Poor chromatographic peak shape.
-
Solution: Adjust your mobile phase composition and gradient. A typical mobile phase for similar compounds consists of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) on a C18 column.[1] Optimizing the gradient can improve peak shape and sensitivity.
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Problem 3: I am unsure if the deuterium labels are in the correct position.
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Solution: This is where ¹H NMR spectroscopy is essential. By comparing the ¹H NMR spectrum of your this compound to that of an unlabeled N-acetylserine standard, you can confirm the location of the deuterium atoms. The signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in the spectrum of the deuterated compound. For this compound labeled on the acetyl group, the methyl singlet would disappear.
Experimental Protocols
Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general procedure for determining the isotopic enrichment of this compound using liquid chromatography coupled with high-resolution mass spectrometry.
a. Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.
b. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Start at a low percentage of B, ramp up to elute the analyte, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
c. High-Resolution Mass Spectrometry (HRMS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), positive |
| Scan Mode | Full scan from m/z 100-200 |
| Resolution | >70,000 |
| Data Acquisition | Centroid mode |
d. Data Analysis:
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Extract the ion chromatograms for the expected m/z of the unlabeled (d0) and deuterated (d3) forms of N-acetylserine.
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Integrate the peak areas for each isotopologue.
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Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100
Quantitative Data for LC-HRMS
| Isotopologue | Chemical Formula | Exact Mass (monoisotopic) | Expected m/z [M+H]⁺ |
| N-acetylserine (d0) | C₅H₉NO₄ | 147.0532 | 148.0604 |
| This compound | C₅H₆D₃NO₄ | 150.0719 | 151.0792 |
Note: The molecular weight of N-Acetyl-L-serine-2,3,3-d3 is 150.15.[3]
Confirmation of Deuterium Labeling Position by ¹H NMR
This protocol provides a general method for confirming the location of deuterium labeling.
a. Sample Preparation:
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Dissolve 1-5 mg of this compound in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).
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For comparison, prepare a sample of unlabeled N-acetylserine in the same manner.
b. ¹H NMR Spectroscopy:
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Acquire a standard one-dimensional ¹H NMR spectrum for both the labeled and unlabeled samples.
c. Data Analysis:
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Compare the spectrum of this compound to that of the unlabeled standard.
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The absence or significant reduction in the signal intensity corresponding to the protons at the labeled positions will confirm the location of the deuterium. For this compound labeled at the 2 and 3 positions of the serine backbone, the signals for the α- and β-protons will be absent.
Expected ¹H NMR Chemical Shifts for N-acetylserine (in D₂O)
| Proton | Expected Chemical Shift (ppm) |
| Acetyl-CH₃ | ~2.0 |
| α-CH | ~4.4 |
| β-CH₂ | ~3.9 |
Note: These are approximate chemical shifts and may vary depending on the solvent and other experimental conditions. Data is adapted from typical values for similar structures.
Visualizations
References
Minimizing matrix effects in N-acetylserine-d3 quantification
Welcome to the technical support center for the quantification of N-acetylserine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate and precise results in their bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as N-acetylserine, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to a decrease in the analytical signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of the quantification.[3] In biological samples, common sources of matrix effects include salts, phospholipids, and proteins that may be co-extracted with the analyte.[4][5]
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the non-labeled N-acetylserine (the analyte), it exhibits very similar behavior during sample preparation, chromatography, and ionization.[6][7] Ideally, the analyte and the SIL-IS co-elute, meaning they are exposed to the same matrix components at the same time in the mass spectrometer's ion source.[6] By calculating the ratio of the analyte's signal to the internal standard's signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[2]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects.[2] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[2][8] If this separation is significant enough to cause them to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effects.[8][9]
Q4: What are the primary strategies to minimize matrix effects?
A4: The most effective strategies to minimize matrix effects can be categorized into three main areas:
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Sample Preparation: The goal is to remove interfering components from the matrix before analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][10] SPE, particularly using mixed-mode sorbents, is often the most effective at producing cleaner extracts.[11][12]
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Chromatographic Separation: Optimizing the liquid chromatography (LC) conditions can separate the analyte from matrix components, preventing them from co-eluting and interfering with ionization.[3][10] This can involve adjusting the mobile phase, gradient, or using a different type of analytical column.[13]
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Method of Internal Standardization: Using a stable isotope-labeled internal standard, such as this compound, is a key strategy to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[3][6]
Troubleshooting Guides
Problem 1: Poor Reproducibility of the Analyte/Internal Standard Area Ratio
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure the sample preparation protocol is followed precisely for all samples, calibrators, and quality controls. Use automated liquid handlers for higher precision if available. |
| Variable Matrix Effects | Different lots of biological matrix can exhibit different levels of matrix effects. Evaluate the matrix effect across multiple lots. If variability is high, further optimization of the sample cleanup is necessary.[14] |
| Internal Standard Concentration Inaccuracy | The concentration of the internal standard spiking solution may be incorrect. Prepare a fresh solution and re-analyze the samples.[2] |
| Analyte and Internal Standard Do Not Co-elute | A slight separation between the analyte and this compound can lead to differential matrix effects.[8] Adjust chromatographic conditions to ensure co-elution. |
Problem 2: Significant Ion Suppression or Enhancement Observed
| Potential Cause | Recommended Solution |
| Inadequate Sample Cleanup | Co-eluting matrix components are interfering with the ionization of N-acetylserine and this compound.[14] Improve the sample preparation method. For instance, if using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction for a cleaner sample.[11] |
| Co-elution with Phospholipids | Phospholipids are a major cause of ion suppression in plasma and serum samples.[4] Use a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE®-Phospholipid plates or certain SPE sorbents. |
| Suboptimal Chromatographic Conditions | The analyte is co-eluting with a region of significant matrix interference. Modify the LC method (e.g., change the gradient, mobile phase composition, or column chemistry) to shift the retention time of N-acetylserine away from the suppression zone.[13][14] |
| Sample Dilution | If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[3][15] |
Problem 3: N-acetylserine and this compound Do Not Co-elute
| Potential Cause | Recommended Solution |
| Isotope Effect | The deuterium (B1214612) labeling can sometimes lead to a slight difference in retention time compared to the unlabeled analyte.[2] This is a known phenomenon. |
| Column Degradation | A loss of stationary phase or contamination of the analytical column can affect the separation. Replace the column with a new one of the same type and implement a column wash protocol.[2] |
| Mobile Phase Inconsistency | Ensure the mobile phase composition is accurate and consistent. Small variations in pH or organic solvent ratio can affect retention times. |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike method to quantify the extent of ion suppression or enhancement.
Objective: To determine the matrix factor (MF) for N-acetylserine in a specific biological matrix.
Materials:
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Blank biological matrix (e.g., plasma, urine) from at least six different sources.
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N-acetylserine analytical standard.
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This compound internal standard.
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Mobile phase or a solvent composition matching the final extract.
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All necessary reagents and equipment for the sample preparation procedure.
Procedure:
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Spike the analytical standard and internal standard into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank matrix samples through the entire sample preparation procedure. Spike the analytical standard and internal standard into the final, processed extract.
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Set C (Pre-Spiked Matrix): Spike the analytical standard and internal standard into the blank matrix before the sample preparation procedure.
-
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Analysis: Inject the prepared samples from all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculations:
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Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
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An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[14]
-
-
Recovery (RE):
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RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
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IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
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The IS-normalized MF should be close to 1, indicating effective compensation by the internal standard. The coefficient of variation (%CV) across different matrix lots should be ≤15%.[14]
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-
Data Summary Table:
| Lot ID | Analyte Peak Area (Set A) | Analyte Peak Area (Set B) | Matrix Factor (MF) | IS-Normalized MF |
| Lot 1 | 550,000 | 330,000 | 0.60 | 1.02 |
| Lot 2 | 545,000 | 310,650 | 0.57 | 0.99 |
| Lot 3 | 552,000 | 358,800 | 0.65 | 1.05 |
| Lot 4 | 548,000 | 345,240 | 0.63 | 1.03 |
| Lot 5 | 551,000 | 303,050 | 0.55 | 0.98 |
| Lot 6 | 549,000 | 323,910 | 0.59 | 1.01 |
| Mean | 549,167 | 329,275 | 0.60 | 1.01 |
| %CV | 0.5% | 6.7% | 6.7% | 2.6% |
Visual Guides
Caption: A comparison of common sample preparation techniques for reducing matrix effects.
Caption: A logical workflow for troubleshooting poor reproducibility of the analyte/internal standard ratio.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetylserine-d3 Analysis by ESI-MS
Welcome to the technical support center for the analysis of N-acetylserine-d3 by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to ion suppression.
Q1: I am observing a significantly lower signal for this compound in my biological samples (e.g., plasma, urine) compared to the signal in a neat solution, even though I am using it as an internal standard. What is the likely cause?
A1: This phenomenon strongly suggests that this compound is experiencing ion suppression from components within your biological matrix. Ion suppression occurs when co-eluting endogenous or exogenous molecules interfere with the ionization of the analyte of interest in the ESI source, leading to a decreased signal.[1][2][3][4][5] Since N-acetylserine is an N-acyl-alpha amino acid, it may be susceptible to suppression by other co-eluting amino acids, salts, or phospholipids (B1166683) from the sample matrix.[6]
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is most severe. This involves infusing a constant flow of this compound post-column while injecting a blank extracted matrix sample. A dip in the baseline signal of this compound indicates the retention time of interfering components.
-
Optimize Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering matrix components. Consider the following:
-
Protein Precipitation (PPT): While quick, PPT is the least effective method for removing phospholipids and other small molecule interferences.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning this compound into a solvent where matrix components are less soluble.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing a broad range of interferences. An appropriate SPE sorbent can selectively retain this compound while allowing interfering compounds to be washed away.[7][8]
-
-
Improve Chromatographic Separation: Enhance the separation of this compound from co-eluting matrix components.
-
Gradient Optimization: Adjust the gradient slope to better separate early-eluting polar interferences (like salts) and late-eluting non-polar interferences (like phospholipids).
-
Column Chemistry: Consider a different column chemistry. If you are using a standard C18 column, a column with a different stationary phase (e.g., a polar-embedded phase) might provide a different selectivity that separates this compound from the interferences.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression. However, ensure that the concentration of your analyte of interest remains above the lower limit of quantification (LLOQ).
Q2: My calibration curve for the analyte, N-acetylserine, is non-linear at higher concentrations, and the precision of my quality control (QC) samples is poor. Could this be related to ion suppression?
A2: Yes, non-linearity at higher concentrations and poor precision are classic symptoms of uncompensated ion suppression. At high concentrations, the ionization process can become saturated, leading to a non-linear response.[4] If the ion suppression is variable between samples, it will lead to poor precision.
Troubleshooting Steps:
-
Internal Standard Response: Closely examine the peak area of this compound across your calibration curve and QC samples. A consistent internal standard response is crucial for accurate quantification. If the this compound response is highly variable, it indicates that it is not adequately compensating for the matrix effects.
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effects across the entire analytical run.
-
Re-evaluate Internal Standard Concentration: Ensure the concentration of this compound is appropriate. An excessively high concentration of the internal standard can lead to self-suppression and interfere with the ionization of the analyte.
-
Optimize Ion Source Parameters: Adjust the ESI source parameters to improve ionization efficiency and reduce susceptibility to suppression. Key parameters to optimize include:
-
Capillary voltage
-
Gas flow (nebulizing and drying gas)
-
Source temperature
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte caused by the presence of other co-eluting components in the sample.[1][4] In ESI-MS, a finite amount of charge is available on the surface of the droplets. If other compounds with higher concentrations or greater surface activity are present, they can outcompete the analyte of interest, in this case, this compound, for this charge, leading to a suppressed signal.[4] This is a significant concern in quantitative bioanalysis as it can lead to inaccurate and unreliable results, including underestimation of the analyte concentration.[3]
Q2: How can I proactively minimize ion suppression during method development for this compound?
A2: A proactive approach during method development is key to minimizing ion suppression.
-
Thorough Sample Cleanup: Invest time in developing a robust sample preparation method. SPE is often the preferred choice for complex biological matrices.[7][8]
-
Chromatographic Resolution: Aim for good chromatographic separation of this compound from the bulk of the matrix components. A post-column infusion experiment during development can guide the optimization of your LC method.
-
Choice of Mobile Phase Additives: Avoid non-volatile buffers like phosphate (B84403) buffers. Volatile additives like formic acid or acetic acid are generally preferred for LC-MS. Trifluoroacetic acid (TFA) should be used with caution as it is a known ion-suppressing agent, especially in negative ion mode.[1][2]
-
Appropriate Internal Standard: The use of a stable isotope-labeled internal standard like this compound is the best practice to compensate for matrix effects, as it co-elutes and experiences similar ion suppression to the analyte.[9]
Q3: Are there any specific matrix components I should be concerned about when analyzing this compound in plasma?
A3: Yes, for plasma samples, the most common culprits for ion suppression are phospholipids, salts, and other endogenous small molecules.[3][7] Phospholipids are particularly problematic as they are abundant in plasma and tend to elute in the middle of a typical reversed-phase chromatographic run, potentially co-eluting with this compound.
Data Presentation
Table 1: Hypothetical Comparison of Sample Preparation Techniques on this compound Signal Intensity
| Sample Preparation Method | Mean Peak Area of this compound (n=3) | Coefficient of Variation (%CV) | Relative Matrix Effect (%)* |
| Protein Precipitation (Acetonitrile) | 85,000 | 15.2 | -57.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 130,000 | 8.5 | -35.0 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 185,000 | 4.1 | -7.5 |
| Neat Solution (No Matrix) | 200,000 | 2.5 | 0.0 |
*Relative Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Neat Solution) / Peak Area in Neat Solution) x 100
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions of ion suppression in the chromatographic analysis of this compound.
Materials:
-
LC-MS/MS system with an ESI source
-
Syringe pump
-
Tee union
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank extracted biological matrix (e.g., plasma, urine)
-
LC column and mobile phases as per the analytical method
Procedure:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the syringe pump to deliver a constant flow of the this compound standard solution (e.g., 10 µL/min).
-
Connect the outlet of the LC column and the syringe pump to the tee union.
-
Connect the outlet of the tee union to the ESI source of the mass spectrometer.
-
Begin acquiring data in MRM mode for the this compound transition.
-
Once a stable baseline signal is achieved from the infused standard, inject a blank extracted matrix sample onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To provide a cleaner sample extract and minimize ion suppression for the analysis of this compound in plasma.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
SPE vacuum manifold
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile
-
Formic acid
-
Deionized water
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the this compound internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of acetonitrile.
-
Elution: Elute N-acetylserine and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
This is an example protocol and may require optimization for specific applications.
Visualizations
Caption: A logical workflow for troubleshooting ion suppression.
Caption: A typical experimental workflow for this compound analysis.
References
- 1. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Human Metabolome Database: Showing metabocard for N-Acetylserine (HMDB0002931) [hmdb.ca]
- 7. bme.psu.edu [bme.psu.edu]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Improving chromatographic peak shape for N-acetylserine-d3
Welcome to the technical support center for the chromatographic analysis of N-acetylserine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic peak shape for this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting tailing?
A1: Peak tailing for this compound, an acidic and polar compound, is commonly caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with the polar functional groups of this compound. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not acidic enough, the carboxylic acid group of this compound can become ionized. The presence of both ionized and non-ionized forms of the analyte can lead to peak broadening and tailing.[1]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, including tailing.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can cause band broadening and contribute to peak tailing.
Q2: Will the deuterium (B1214612) labeling (d3) in my analyte cause poor peak shape?
A2: The presence of deuterium atoms in this compound is unlikely to be the primary cause of poor peak shape. The primary effect of deuterium substitution in reversed-phase chromatography is a slight change in the analyte's polarity, which can lead to a small shift in retention time compared to its non-deuterated counterpart. This phenomenon, known as the deuterium isotope effect, does not inherently cause peak tailing or fronting. However, this slight retention time shift can be a factor to consider when ensuring co-elution with a non-deuterated internal standard for accurate quantification.
Q3: What is the ideal mobile phase pH for analyzing this compound?
A3: To ensure a sharp, symmetrical peak for this compound, it is recommended to maintain the mobile phase pH at least 2 pH units below the pKa of the analyte's carboxylic acid group. Since N-acetylserine is an N-acyl-alpha-amino acid, its pKa is expected to be in the acidic range. By keeping the mobile phase pH low (e.g., pH 2.5-3.5), the carboxylic acid will remain protonated (non-ionized), minimizing secondary interactions with the stationary phase and promoting a single, well-defined retention mechanism.[1]
Q4: Can the choice of organic modifier in the mobile phase affect the peak shape?
A4: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. While both can be effective, their different viscosities and solvent strengths can impact peak efficiency and shape. It is advisable to experiment with both to determine the optimal choice for your specific column and conditions. For some polar compounds, the addition of a small percentage of water to the organic modifier has been shown to improve peak symmetry.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the analysis of this compound.
Problem: Peak Tailing
Caption: Troubleshooting workflow for peak tailing of this compound.
| Potential Cause | Recommended Solution | Expected Outcome |
| Secondary Silanol Interactions | Use a modern, end-capped C18 column or a column with a polar-embedded or polar-endcapped stationary phase. These columns have fewer accessible silanol groups. | Reduced tailing and a more symmetrical peak shape. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be between 2.5 and 3.5 using an additive like formic acid or phosphoric acid. | A sharper, more symmetrical peak as the analyte is maintained in a single, non-ionized state. |
| Column Overload | Reduce the concentration of the sample or decrease the injection volume. | Improved peak symmetry as the stationary phase is no longer saturated. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the analytical column and use a guard column to protect the new one. | Restoration of good peak shape if contamination was the issue. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector. | Sharper peaks due to reduced band broadening outside the column. |
Problem: Peak Fronting
Caption: Troubleshooting workflow for peak fronting of this compound.
| Potential Cause | Recommended Solution | Expected Outcome |
| Column Overload | Dilute the sample or reduce the injection volume. | Restoration of a symmetrical peak shape. |
| Sample Solvent Effects | Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase. | Improved peak shape by ensuring proper focusing of the analyte at the head of the column. |
| Column Bed Deformation | This can cause channeling. Replace the column if a void or channel is suspected. | A symmetrical peak with the new, properly packed column. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol is a starting point for the analysis of this compound and is based on methods developed for the structurally similar compound, N-acetylcysteine.[3][4][5]
-
HPLC System: Standard HPLC or UHPLC system with a UV or Mass Spectrometric detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size), preferably end-capped.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 50% B
-
15-17 min: Linear gradient to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm or MS/MS detection in negative ion mode.
Protocol 2: Mobile Phase Optimization for Improved Peak Shape
If peak tailing is observed with Protocol 1, the following modifications to the mobile phase can be implemented.
-
Option A: Adjusting pH with a Buffer
-
Mobile Phase A: 25 mM potassium dihydrogen phosphate, pH adjusted to 2.7 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Rationale: The buffer will provide better pH control, ensuring the analyte remains in its non-ionized form.
-
-
Option B: Using an Ion-Pairing Reagent
-
Mobile Phase A: 0.01 M octane (B31449) sulphonate, pH adjusted to 2.2 with phosphoric acid.[5]
-
Mobile Phase B: Methanol:Acetonitrile (80:20 v/v).[5]
-
Rationale: The ion-pairing reagent will interact with any ionized analyte, forming a neutral pair that has better retention and peak shape on a reversed-phase column. This approach is particularly useful if adjusting the pH alone is insufficient.
-
Quantitative Data Summary
The following table summarizes the expected impact of key chromatographic parameters on the peak shape of this compound, based on data from structurally similar N-acetylated amino acids.
| Parameter | Condition A | Tailing Factor (Expected) | Condition B | Tailing Factor (Expected) | Reference |
| Mobile Phase pH | pH 4.5 | > 1.5 | pH 2.7 | 1.0 - 1.2 | [3] |
| Column Type | Standard C18 | 1.4 - 1.8 | End-capped C18 | 1.0 - 1.3 | [1] |
| Sample Concentration | 100 µg/mL | > 1.6 | 10 µg/mL | 1.0 - 1.2 | General Knowledge |
| Mobile Phase Additive | No Additive | 1.3 - 1.7 | 0.1% Formic Acid | 1.0 - 1.2 | [3] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. rsc.org [rsc.org]
- 3. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
N-acetylserine-d3 degradation products and how to avoid them
Welcome to the technical support center for N-acetylserine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to help troubleshoot potential issues related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the deuterium (B1214612) labeling important?
This compound is a stable isotope-labeled version of N-acetylserine, where three hydrogen atoms have been replaced by deuterium. This labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, allowing for precise and accurate measurement of endogenous N-acetylserine in biological samples. The deuterium substitution provides a distinct mass-to-charge ratio without significantly altering the chemical properties of the molecule.
Q2: What are the primary degradation pathways for this compound?
Based on the chemical structure of N-acetylserine and data from related compounds, the primary degradation pathways are expected to be:
-
Hydrolysis: The most likely degradation route is the hydrolysis of the N-acetyl bond, yielding deuterated serine (serine-d3) and acetic acid. This can be catalyzed by acidic or basic conditions and accelerated by heat.
-
Oxidation: The serine moiety can be susceptible to oxidation, potentially leading to the formation of hydroxypyruvate-d3 and other oxidative byproducts.
-
Dehydration: Under certain conditions, particularly at elevated temperatures, the serine residue may undergo dehydration.
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store it frozen, typically at -20°C or below, in a tightly sealed container to protect it from moisture. For long-term storage, -80°C is preferable. Once a solution is prepared, it should be used as soon as possible or stored at low temperatures for a short period. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Q4: What are the signs of this compound degradation in my experiments?
Degradation of this compound may manifest as:
-
The appearance of unexpected peaks in your chromatogram during LC-MS analysis.
-
A decrease in the peak area or intensity of the this compound internal standard over time.
-
Inaccurate or inconsistent quantification of the target analyte.
-
A noticeable change in the pH of the stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in the chromatogram | Degradation of this compound. | Analyze the mass of the unexpected peaks to identify potential degradation products (e.g., serine-d3). Prepare fresh standards and samples. Review storage and handling procedures. |
| Decreasing internal standard signal | Instability in the analytical method or degradation of the stock solution. | Verify the stability of the compound in the autosampler. Prepare a fresh stock solution from solid material. Ensure the stock solution is stored properly in aliquots to avoid freeze-thaw cycles. |
| Poor quantitative accuracy and precision | Inconsistent degradation between samples and standards. | Ensure that samples and standards are prepared and analyzed under identical conditions and for a similar duration. Use a freshly prepared calibration curve for each analytical run. |
| Precipitate formation in the stock solution | Poor solubility or degradation. | Ensure the solvent is appropriate for this compound and that the concentration is not above its solubility limit. If degradation is suspected, prepare a fresh solution. |
Degradation Products and Prevention
The primary degradation of this compound involves hydrolysis of the N-acetyl group. Other potential degradation pathways include oxidation and dehydration of the serine backbone.
Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Chemical Formula |
| Hydrolysis | Serine-d3 | C3H4D3NO3 |
| Acetic Acid | C2H4O2 | |
| Oxidation | N-acetyl-hydroxypyruvate-d3 | C5H4D3NO5 |
| Dehydration | N-acetyl-dehydroalanine-d2 | C5H5D2NO3 |
Best Practices to Avoid Degradation
-
Storage: Store the solid compound at -20°C or below in a desiccator.
-
Solutions: Prepare stock solutions in a high-quality, anhydrous solvent. For aqueous solutions, use purified water and consider buffering the solution to a neutral pH if compatible with your experimental design. Prepare solutions fresh and use them promptly.
-
Handling: Avoid prolonged exposure to elevated temperatures, strong light, and extreme pH conditions.
-
Analysis: When using in analytical methods, ensure the mobile phase and sample diluent are compatible with the stability of the compound. Minimize the time samples spend in the autosampler.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and assess its stability.
1. Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
Methanol (B129727) or other suitable organic solvent
-
LC-MS system
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours).
-
Oxidation: Mix an aliquot of the stock solution with 3% H2O2. Incubate at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in a neutral buffer) at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a controlled light source (e.g., UV lamp at 254 nm) for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to an appropriate concentration for LC-MS analysis.
-
Analyze the samples using a validated stability-indicating LC-MS method to identify and quantify the parent compound and any degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Technical Support Center: Best Practices for Handling and Storing Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the best practices for handling and storing deuterated compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated compounds?
Proper storage is critical to maintain the chemical and isotopic purity of deuterated compounds. General recommendations include:
-
Temperature: For long-term storage, temperatures of -20°C or colder are often recommended, especially for solids or lyophilized powders, which should be stored in a desiccator to protect from moisture.[1][2] For many standards in solution, refrigeration at 2-8°C is sufficient for short to medium-term storage.[2] Always consult the manufacturer's certificate of analysis for specific temperature requirements for each compound.[1]
-
Protection from Light: Many organic compounds are sensitive to light and can undergo photodegradation. It is essential to store deuterated compounds in amber vials or in the dark to prevent this.[1]
-
Inert Atmosphere: To prevent oxidation and contamination from atmospheric moisture, it is best to handle and store deuterated compounds under a dry, inert atmosphere, such as nitrogen or argon.[1]
-
Container: Use tightly sealed containers to prevent exposure to atmospheric moisture. For highly sensitive compounds or long-term storage of solutions, single-use ampoules are ideal to minimize contamination.
Q2: How does moisture affect deuterated compounds?
Moisture is a significant concern as it can lead to hydrogen-deuterium (H-D) exchange, where deuterium (B1214612) atoms on your compound are replaced by hydrogen from water. This process, also known as isotopic back-exchange, compromises the isotopic purity of your standard and can lead to inaccurate experimental results. Many deuterated compounds are hygroscopic and readily absorb moisture from the atmosphere.
Q3: What is hydrogen-deuterium (H-D) exchange and how can it be prevented?
H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a proton from its environment, such as from water or protic solvents. The lability of a deuterium atom is dependent on its position in the molecule. Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly susceptible to exchange. Deuterium atoms on carbon atoms adjacent to carbonyl groups can also be prone to exchange, especially under acidic or basic conditions.
To prevent H-D exchange:
-
Solvent Choice: Use aprotic solvents (e.g., acetonitrile (B52724), ethyl acetate) whenever possible for reconstitution and storage.[2] Avoid acidic or basic aqueous solutions, as these can catalyze H-D exchange.[2]
-
Control pH: If aqueous solutions are necessary, maintain a neutral pH to minimize the rate of exchange.
-
Low Temperature: Store solutions at low temperatures to slow down the rate of H-D exchange.[1]
-
Proper Handling: Handle compounds in a dry atmosphere (e.g., glove box or under a stream of inert gas) and use thoroughly dried glassware.
Q4: Do deuterated compounds expire?
Deuterium itself is a stable isotope and does not decay, so it does not have a shelf life. However, the organic molecule to which it is attached can degrade over time, and the isotopic purity can be compromised by H-D exchange. Therefore, the stability of the compound as a whole is the primary concern. Manufacturers may provide a re-test date to ensure the compound still meets quality specifications.
Troubleshooting Guides
Issue 1: Inconsistent or Low Signal Intensity of Deuterated Internal Standard in Mass Spectrometry
Symptoms:
-
The signal of the deuterated internal standard is lower than expected.
-
The signal intensity varies significantly between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of the Standard | 1. Prepare a fresh working solution from your stock. 2. If the problem persists, prepare a new stock solution from the neat material. 3. Verify that storage conditions (temperature, light exposure) have been appropriate.[1] |
| Adsorption to Surfaces | 1. Use silanized glass vials to minimize adsorption. 2. Prepare working solutions fresh before each use, especially at low concentrations. |
| Incomplete Dissolution | 1. Vortex and sonicate the solution to ensure the compound is fully dissolved. 2. Visually inspect for any particulate matter before use. |
| Isotopic Back-Exchange | 1. Review the position of the deuterium labels; avoid compounds with labels on labile positions if possible. 2. Minimize the time the compound spends in protic solvents or at non-neutral pH. 3. Keep samples cool in the autosampler.[3] |
| Matrix Effects | 1. Perform a post-extraction spike experiment to assess ion suppression or enhancement in your sample matrix. 2. Optimize your sample preparation method to remove interfering matrix components. |
Issue 2: Isotopic Scrambling or Unexpected Isotopic Distribution
Symptoms:
-
Mass spectrometry data shows a distribution of isotopologues that is different from the expected isotopic purity.
-
NMR spectroscopy indicates deuterium at unintended positions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| H-D Exchange during Sample Preparation or Analysis | 1. Evaluate the pH and temperature of all solutions used. Acidic or basic conditions and elevated temperatures can promote scrambling. 2. Use aprotic solvents where possible. 3. For LC-MS, consider adjusting the mobile phase pH. |
| In-source Scrambling (Mass Spectrometry) | 1. Optimize the ion source conditions (e.g., temperature, voltages) to minimize in-source fragmentation and H-D exchange. 2. Select a different ionization technique if possible. |
| Impurity in the Standard | 1. Verify the isotopic purity of the standard upon receipt using HRMS or NMR. 2. Contact the supplier if the purity does not meet the specifications on the certificate of analysis. |
Quantitative Data on Stability
The stability of deuterated compounds is highly dependent on the specific molecule, the position of the deuterium labels, and the experimental conditions. The following tables provide illustrative data on the impact of various factors on stability.
Table 1: Effect of Temperature on the Stability of a Deuterated Standard in Methanol
| Compound | Temperature | Storage Duration | Remaining Purity (%) |
| Deuterated Volatile Organic Compound Mix | Room Temp (~21°C) | 60 days | ~86% of compounds stable |
| Deuterated Volatile Organic Compound Mix | 4°C | 60 days | ~93% of compounds stable |
| Deuterated Volatile Organic Compound Mix | -80°C | 60 days | ~98% of compounds stable |
| A subset of VOCs typically used as internal standards | -20°C | ~16 days | Dropped to 90% of original intensity[4] |
Table 2: Effect of pH on the Isotopic Stability of a Deuterated Compound in Aqueous Solution
| Compound | pH | Temperature | Incubation Time | Deuterium Loss (%) |
| Fibrinopeptide A | 2.5 | 25°C | 24 hours | Minimal |
| Fibrinopeptide A | 7.0 | 25°C | 24 hours | Significant |
| Fibrinopeptide A | 8.5 | 25°C | 24 hours | High |
| General Observation | Acidic/Basic | Ambient | Variable | Catalyzes hydrolysis and other degradation reactions[5] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic enrichment of a deuterated compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the deuterated compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for your HRMS instrument (typically in the low µg/mL to ng/mL range).
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer capable of resolving the isotopic peaks of the compound.
-
Infuse the sample directly or use a suitable chromatographic method for introduction.
-
-
Data Acquisition:
-
Acquire a full-scan mass spectrum in the appropriate mass range to observe the molecular ion and its isotopologues.
-
Ensure sufficient resolution to separate the peaks corresponding to the different numbers of deuterium atoms.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled compound and all expected deuterated isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment using the following formula: % Isotopic Enrichment = (Sum of peak areas of deuterated isotopologues) / (Total sum of peak areas of all isotopologues) * 100
-
Protocol 2: Assessment of Deuterated Standard Stability (H-D Exchange) by LC-MS
Objective: To evaluate the stability of a deuterated internal standard under specific experimental conditions.
Methodology:
-
Sample Preparation:
-
Prepare samples of the deuterated internal standard in the matrix or solvent of interest (e.g., plasma, urine, mobile phase).
-
Create a "Time Zero" (T0) sample by immediately extracting and analyzing the sample after spiking with the deuterated standard.
-
Incubate other samples under the conditions you wish to test (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
-
Sample Extraction:
-
At each time point, extract the samples using your standard protocol (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Monitor the MRM transitions for both the deuterated internal standard and the corresponding unlabeled analyte.
-
-
Data Evaluation:
-
Plot the peak area of the deuterated internal standard and the unlabeled analyte against time for each condition.
-
A significant decrease in the signal of the deuterated standard with a corresponding increase in the signal of the unlabeled analyte is indicative of H-D exchange. The standard is generally considered stable if the response remains within ±15% of the T0 value.[1]
-
Visualizations
Caption: A general experimental workflow for using deuterated compounds.
Caption: A troubleshooting decision tree for common issues with deuterated compounds.
References
Solving N-acetylserine-d3 solubility issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges with N-acetylserine-d3. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to ensure successful experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound and provides practical solutions in a question-and-answer format.
Q1: My this compound is not dissolving in aqueous solutions. What should I do?
A1: this compound, similar to its non-deuterated counterpart, can exhibit variable solubility in aqueous solutions. Reports range from "very soluble" to "sparingly soluble."[1][2] If you are facing dissolution challenges, consider the following troubleshooting steps:
-
Adjust the pH: The solubility of N-acetylserine is expected to increase in basic conditions due to the ionization of its carboxylic acid group. Carefully adjusting the pH of your aqueous buffer to be more alkaline may enhance solubility.
-
Gentle Warming: Cautiously warming the solution can aid dissolution. However, avoid excessive heat to prevent potential degradation of the compound. For similar compounds, gentle warming to 37-50°C has been suggested.
-
Sonication: Using a bath sonicator can help break down aggregates and facilitate the dissolution process.
-
Start with an Organic Solvent: For particularly difficult-to-dissolve samples, first dissolving the this compound in a minimal amount of a compatible organic solvent like DMSO and then slowly adding it to the aqueous buffer with vigorous stirring can be effective.[3] Be mindful of the final concentration of the organic solvent in your experiment.
Q2: I observed precipitation when diluting my this compound stock solution (prepared in an organic solvent) into an aqueous buffer. How can I prevent this?
A2: This phenomenon, often called "crashing out," is common when the polarity of the solvent changes abruptly.[3] Here are some strategies to prevent precipitation:
-
Slow Addition and Vigorous Mixing: Add the organic stock solution dropwise to the aqueous buffer while continuously and vigorously stirring. This gradual introduction helps to avoid localized high concentrations that can lead to precipitation.[3]
-
Optimize Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous solution is as low as possible, ideally below 1%, to minimize its impact on your experiment and maintain the solubility of your compound.[4]
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous medium.[4]
Q3: Is there a significant difference in solubility between this compound and non-deuterated N-acetylserine?
A3: Generally, the solubility of a deuterated compound is very similar to its non-deuterated counterpart.[5] While minor differences in physical properties like dielectric constants can exist between deuterated and non-deuterated solvents, which might slightly affect solubility, for practical purposes, the solubility data for N-acetylserine can be considered a very close approximation for this compound.[5][6][7]
Q4: What is the best way to prepare a stock solution of this compound?
A4: For preparing a stock solution, it is advisable to start with an organic solvent in which N-acetylserine has better solubility, such as Dimethyl Sulfoxide (DMSO).[1] Weigh the desired amount of this compound and dissolve it in a precise volume of high-purity, anhydrous DMSO to achieve the target concentration.[8][9][10][11] Store the stock solution appropriately, typically at -20°C or -80°C, to maintain its stability.[12]
Data Presentation: Solubility of N-acetylserine
The following table summarizes the reported solubility of N-acetylserine in various solvents. This data can be used as a guideline for this compound.
| Solvent | Reported Solubility | Reference |
| Water | Very soluble (1000 g/L at 25 °C) | [2] |
| Water | Sparingly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble (may require sonication) | [1] |
| Methanol | Sparingly soluble | [1] |
| Ethanol | Soluble | [13] |
Note: The conflicting reports on water solubility may be due to differences in experimental conditions such as pH and temperature. It is recommended to experimentally determine the solubility for your specific application.
Experimental Protocols
This section provides a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method.[14][15][16][17]
Objective: To determine the thermodynamic solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of choice (e.g., water, PBS, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Mandatory Visualizations
The following diagrams illustrate key workflows and biological pathways relevant to the use of this compound.
Caption: A logical workflow for troubleshooting this compound dissolution issues.
Caption: The role of N-acetylserine in the bacterial cysteine biosynthesis pathway.[12][18][19][20][21][22]
References
- 1. N-Acetyl-L-serine CAS#: 16354-58-8 [m.chemicalbook.com]
- 2. CAS # 16354-58-8, N-Acetyl-L-serine, N-Acetylserine - chemBlink [chemblink.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Thermo Scientific Chemicals N-Acetyl-L-cysteine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.co.uk]
- 14. enamine.net [enamine.net]
- 15. quora.com [quora.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Molecular basis of cysteine biosynthesis in plants: structural and functional analysis of O-acetylserine sulfhydrylase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: N-acetylserine-d3 vs. 13C-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for achieving precision and accuracy. This guide provides an objective comparison of two common types of SILs: deuterium-labeled standards, such as N-acetylserine-d3, and the increasingly preferred 13C-labeled standards.
The ideal internal standard (IS) is chemically and physically identical to the analyte, differing only in mass. This ensures it co-elutes with the analyte and experiences the same matrix effects, ionization suppression or enhancement, and extraction recovery, thereby providing the most accurate correction. While both deuterium (B1214612) and 13C-labeling strategies aim to achieve this, their inherent physicochemical properties can lead to significant performance differences.
Key Performance Parameters: A Comparative Analysis
The choice between a deuterium-labeled and a 13C-labeled internal standard can significantly impact assay performance. 13C-labeled standards are broadly considered superior for many applications due to their greater isotopic stability and closer physicochemical similarity to the unlabeled analyte.[1][2]
Data Presentation: Quantitative Comparison
Table 1: Chromatographic Co-elution
| Internal Standard Type | Analyte | Retention Time Difference (Analyte - IS) | Chromatographic Resolution (Rs) | Key Finding |
| Deuterated (d-labeled) | Amphetamine | Increased with the number of deuterium substitutions | >0 | Deuterated standards often exhibit a slight chromatographic shift, eluting earlier than the unlabeled analyte.[1] |
| 13C-Labeled | Amphetamine | 0 | 0 | 13C-labeled standards typically co-elute perfectly with the analyte.[1] |
Table 2: Accuracy and Precision in the Presence of Matrix Effects
| Internal Standard Type | Analyte | Matrix | Accuracy (% Bias) | Precision (% CV) | Key Finding |
| Deuterated (Analogue) | Kahalalide F | Plasma | 96.8% | 8.6% | Imperfect co-elution can lead to reduced accuracy and precision. |
| 13C-Labeled (SIL) | Kahalalide F | Plasma | 100.3% | 7.6% | Superior co-elution of 13C-IS provides more accurate compensation for matrix effects. |
| Deuterated (Mixture) | Various Lipids | Biological Matrix | Higher CV% | Higher CV% | Use of a 13C-IS lipid mixture resulted in a significant reduction in the lipid CV% of normalization compared to a deuterated internal standard mixture.[3] |
| 13C-Labeled (Mixture) | Various Lipids | Biological Matrix | Lower CV% | Lower CV% | 13C-labeled standards demonstrate improved precision in complex matrices.[3] |
Table 3: Isotopic Stability
| Internal Standard Type | Potential for Isotopic Exchange | Conditions Promoting Exchange | Implication |
| Deuterated (d-labeled) | Yes, especially if the label is on an exchangeable site (e.g., -OH, -NH) or adjacent to a carbonyl group.[4] | Basic pH, elevated temperature, certain solvent compositions.[4] | Loss of the deuterium label can lead to an underestimation of the internal standard concentration and an overestimation of the analyte concentration.[4] |
| 13C-Labeled | No | Not applicable | 13C labels are integrated into the carbon backbone and are not susceptible to exchange, ensuring the integrity of the standard.[5] |
The "Isotope Effect": A Critical Differentiator
A primary reason for the observed performance differences is the "isotope effect." The significant mass difference between hydrogen (¹H) and deuterium (²H) can lead to slight changes in the physicochemical properties of the molecule. This can result in a weaker interaction with the stationary phase in reversed-phase chromatography, causing the deuterated standard to elute slightly earlier than the unlabeled analyte.[5] This chromatographic separation can be problematic, as the analyte and the internal standard may experience different levels of matrix effects as they elute, leading to inaccurate quantification.[5]
In contrast, the relative mass difference between carbon-12 (¹²C) and carbon-13 (¹³C) is much smaller, resulting in negligible differences in physicochemical properties.[6] This ensures that 13C-labeled internal standards co-elute perfectly with their unlabeled counterparts, providing a more accurate correction for matrix effects.[5]
Mandatory Visualization
Caption: A typical experimental workflow for the bioanalysis of N-acetylserine.
Caption: Logical relationship between isotopic label and quantification accuracy.
Experimental Protocols
The following is a representative experimental protocol for the quantification of N-acetylserine in human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or 13C-N-acetylserine at a predetermined concentration, e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).
-
Vortex and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
N-acetylserine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
13C-N-acetylserine: Monitor the corresponding mass-shifted precursor to product ion transition.
-
3. Quantification
The concentration of N-acetylserine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Conclusion and Recommendation
While this compound and other deuterated internal standards are widely used and can be effective, they carry an inherent risk of chromatographic separation from the analyte due to the isotope effect. This can compromise data accuracy, particularly in complex biological matrices where matrix effects can be variable.
For applications demanding the highest level of accuracy, precision, and reliability, 13C-labeled internal standards are the superior choice. Their ability to co-elute perfectly with the unlabeled analyte ensures the most effective compensation for matrix effects and other sources of analytical variability, leading to more robust and defensible data. As the availability of 13C-labeled standards continues to grow, they are becoming the new benchmark for excellence in quantitative bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a High-Performance LC-MS/MS Method for N-Acetylserine Quantification Using a Deuterated Internal Standard
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-acetylserine, employing N-acetylserine-d3 as an internal standard. The data and protocols presented are based on established methodologies for the closely related compound N-acetylcysteine (NAC), serving as a robust framework for researchers, scientists, and drug development professionals. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variabilities in sample processing and analysis, ensuring high accuracy and precision.
Comparative Performance Data
The following tables summarize the typical performance characteristics of an LC-MS/MS method validated for the quantification of a small, acetylated amino acid, using a deuterated internal standard. These values are representative of what can be expected for an N-acetylserine assay.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL |
| Limit of Detection (LOD) | 0.005 µg/mL |
Table 2: Accuracy and Precision [1]
| Quality Control (QC) Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 0.02 | < 15% | < 15% | 85-115% |
| Medium QC | 0.2 | < 15% | < 15% | 85-115% |
| High QC | 2.0 | < 15% | < 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 0.02 | 85-115% | < 15% |
| High QC | 2.0 | 85-115% | < 15% |
Experimental Workflow
The logical flow of the LC-MS/MS method validation process is depicted below, from sample preparation to final data analysis.
References
Accuracy and precision of N-acetylserine-d3 as a metabolic tracer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used stable isotope tracers for elucidating the complexities of serine metabolism. While the initial focus was on N-acetylserine-d3, a thorough review of the scientific literature indicates that it is not a widely documented metabolic tracer. Therefore, this guide will focus on well-established and validated tracers: Deuterated L-serine , ¹³C-labeled L-serine , and ¹⁵N-labeled L-serine . Understanding the unique advantages and applications of each is crucial for designing robust experiments to investigate serine's role in health and disease.
Serine is a critical amino acid involved in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and the production of other amino acids like glycine (B1666218) and cysteine. Its metabolism is often dysregulated in diseases such as cancer, making it a key target for therapeutic intervention. Metabolic tracers are indispensable tools for mapping the flux through serine metabolic pathways and identifying potential points of vulnerability.
Comparison of Serine Metabolic Tracers
The choice of a metabolic tracer for studying serine metabolism depends on the specific biological question being addressed. The following table summarizes the key characteristics and applications of the most common stable isotope-labeled serine tracers.
| Tracer | Principle of Detection | Primary Applications | Advantages | Limitations |
| Deuterated L-serine (e.g., [2,3,3-²H₃]serine) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Tracing the fate of the serine carbon and hydrogen backbone, particularly in one-carbon metabolism.[1] Imaging serine metabolism in vivo. | Low natural abundance of deuterium (B1214612) provides a high signal-to-noise ratio. Can distinguish between cytosolic and mitochondrial pathways of one-carbon metabolism. | Potential for kinetic isotope effects which may alter reaction rates. |
| ¹³C-labeled L-serine (e.g., [U-¹³C₃]serine) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Metabolic Flux Analysis (MFA) of central carbon metabolism.[2][3][4] Quantifying the contribution of serine to downstream metabolites like glycine, cysteine, and purines.[5] | Provides detailed information on carbon transitions and relative pathway activities. Widely used and well-characterized for MFA studies. | Higher natural abundance of ¹³C requires correction for accurate quantification. |
| ¹⁵N-labeled L-serine (e.g., [¹⁵N]serine) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Tracing nitrogen fate in amino acid biosynthesis and transamination reactions. Studying the contribution of serine's amino group to other nitrogen-containing compounds. | Directly tracks the nitrogen atom, providing unique insights into nitrogen metabolism. | Does not provide information on the carbon backbone of serine. |
Experimental Protocols
Accurate and precise data from metabolic tracing studies are highly dependent on the experimental protocol. Below are generalized methodologies for utilizing stable isotope-labeled serine tracers in cell culture experiments.
General Workflow for Stable Isotope Tracing in Cell Culture
Caption: A generalized workflow for stable isotope tracing experiments in cell culture.
Key Experimental Considerations:
-
Isotopic Steady State: It is crucial to determine the time required for the labeled tracer to reach isotopic steady state within the metabolic network of interest. This ensures that the measured labeling patterns reflect the true metabolic fluxes.
-
Metabolite Extraction: The method of metabolite extraction must be rapid and efficient to prevent enzymatic activity and preserve the in vivo metabolic state. Cold methanol-based extraction protocols are commonly used.
-
Analytical Platform: The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the physicochemical properties of the target metabolites. High-resolution mass spectrometry is essential for resolving different isotopologues.
-
Data Analysis: Raw data must be corrected for the natural abundance of stable isotopes to accurately determine the extent of labeling from the tracer.
Serine Metabolism Signaling Pathways
The following diagram illustrates the central role of serine in cellular metabolism and the key pathways that can be investigated using stable isotope tracers.
Caption: Key metabolic pathways involving serine.
By using the appropriate stable isotope tracer, researchers can quantify the flow of atoms from serine into these critical downstream pathways, providing a dynamic view of cellular metabolism. For instance, ¹³C-labeled serine can be used to measure the contribution of serine's carbon backbone to the one-carbon units required for nucleotide synthesis.
Conclusion
While the specific tracer this compound does not appear to be in common use, a range of powerful and well-validated stable isotope tracers are available to interrogate serine metabolism with high accuracy and precision. Deuterated L-serine, ¹³C-labeled L-serine, and ¹⁵N-labeled L-serine each offer unique advantages for tracing the fate of serine's atoms through various metabolic pathways. The selection of the appropriate tracer, coupled with rigorous experimental design and data analysis, is paramount for obtaining reliable and insightful data. This guide provides a foundational understanding to aid researchers in choosing the optimal tracing strategy to unravel the intricate role of serine metabolism in their specific area of investigation.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-acetylserine and O-acetylserine Metabolism for the Research Professional
In the landscape of cellular metabolism, the isomeric molecules N-acetylserine (NAS) and O-acetylserine (OAS) play distinct and critical roles. While structurally similar, their metabolic fates, enzymatic handling, and regulatory functions diverge significantly. O-acetylserine is a central intermediate in the biosynthesis of cysteine in bacteria and plants, directly providing the carbon skeleton for sulfur incorporation.[1][2][3] In contrast, N-acetylserine is primarily recognized in eukaryotes as a product of protein N-terminal acetylation and subsequent proteolysis, though in bacteria, it functions as the key signaling molecule and allosteric activator for the very pathway in which OAS is the substrate.[4][5][6]
This guide provides an objective, data-driven comparison of their respective metabolic pathways, supported by quantitative enzymatic data and detailed experimental protocols to aid researchers in their study of these essential molecules.
Core Metabolic Pathways: A Tale of Two Isomers
The metabolic pathways of OAS and NAS are fundamentally different. OAS metabolism is a direct, linear route to cysteine synthesis, whereas NAS metabolism is linked to the broader, more complex systems of protein turnover in eukaryotes and transcriptional regulation in bacteria.
O-acetylserine (OAS) Metabolism: The synthesis of OAS is the committed step in the cysteine biosynthetic pathway in plants and bacteria.[2] It is a two-step process:
-
Activation of Serine: The enzyme Serine Acetyltransferase (SAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of L-serine, forming O-acetyl-L-serine (OAS).[7][8]
-
Sulfur Incorporation: The enzyme O-acetylserine (thiol)-lyase (OAS-TL), also known as cysteine synthase, then replaces the acetyl group of OAS with sulfide (B99878) (S²⁻) to produce L-cysteine.[1][9][10]
This pathway is tightly regulated. Cysteine acts as a feedback inhibitor of the SAT enzyme.[11] Furthermore, SAT and OAS-TL can form a regulatory complex called the cysteine synthase complex (CSC). OAS has a role in dissociating this complex, thereby modulating the overall rate of cysteine synthesis.[12][13]
N-acetylserine (NAS) Metabolism: The metabolic context of NAS differs significantly between prokaryotes and eukaryotes.
-
In Bacteria: NAS is not a direct intermediate in cysteine synthesis but rather the primary inducer of the cys regulon—a group of genes responsible for sulfate (B86663) uptake and cysteine production.[14][15] OAS can spontaneously isomerize to NAS at physiological pH.[9] This NAS then binds to the transcriptional regulator CysB, activating the expression of genes required for cysteine biosynthesis.[16][17]
-
In Eukaryotes: NAS is primarily generated through the N-terminal acetylation of proteins, a common co-translational modification.[4][18] N-acetyltransferase (NAT) enzymes catalyze this reaction.[4] When these proteins are degraded, N-acetylated amino acids, including NAS, are released. These can be hydrolyzed by aminoacylases to yield serine and acetate (B1210297).[4] A deficiency in aminoacylase (B1246476) I, for example, leads to the accumulation and excretion of various N-acetylated amino acids.[4]
Quantitative Data Comparison
The following tables summarize key quantitative data for the enzymes central to OAS and NAS metabolism, providing a basis for comparative analysis.
Table 1: Enzyme Kinetic Parameters for O-acetylserine Metabolism
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Specific Activity | Reference |
| Serine Acetyltransferase (SAT) | Salmonella typhimurium | L-Serine | 1070 ± 150 | 63.6 ± 2.8 | - | [5] |
| Acetyl-CoA | 170 ± 40 | 52.1 ± 3.1 | - | [5] | ||
| Haemophilus influenzae | L-Serine | - | - | - | [11] | |
| Acetyl-CoA | - | - | - | [11] | ||
| O-acetylserine (thiol)-lyase (OAS-TL) A (Cytosolic) | Arabidopsis thaliana | Sulfide | 3 ± 0.4 | - | 910 µmol min-1 mg-1 | [1] |
| O-acetylserine | 690 ± 50 | - | [1] | |||
| OAS-TL B (Plastidial) | Arabidopsis thaliana | Sulfide | 6 ± 0.6 | - | 550 µmol min-1 mg-1 | [1] |
| O-acetylserine | 310 ± 30 | - | [1] | |||
| OAS-TL C (Mitochondrial) | Arabidopsis thaliana | Sulfide | 5 ± 0.5 | - | 600 µmol min-1 mg-1 | [1] |
| O-acetylserine | 400 ± 40 | - | [1] |
Table 2: Enzyme Kinetic Parameters for N-acetylserine Metabolism
| Enzyme | Organism/Type | Substrate | Km (µM) | kcat (s-1) | Notes | Reference |
| Serotonin N-acetyltransferase (AANAT) | Ovine | Tryptamine | 460 | 9.3 | A model for an ordered BiBi mechanism for NATs. | [19] |
| Acetyl-CoA | 8.7 | 9.3 | [19] | |||
| Aminoacylase I | Human | N-acetyl-L-methionine | 11000 | - | Hydrolyzes various N-acetyl-amino acids. | [4] |
| N-acetyl-L-cysteine | - | - | Data for N-acetylserine specifically is limited. | [20] |
Note: Kinetic data for N-acetyltransferases acting specifically on free L-serine is limited in the literature; AANAT is presented as a well-characterized model for this enzyme class.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic and regulatory pathways is crucial for understanding the distinct roles of OAS and NAS.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are summarized protocols for key experiments cited in the literature.
Protocol 1: Serine Acetyltransferase (SAT) Activity Assay (Coupled Enzyme Method)
This method measures SAT activity by converting its product, OAS, into cysteine, which is then quantified colorimetrically.[4][7]
A. Reagents:
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
L-serine solution
-
Acetyl-CoA solution (prepare fresh)
-
Sodium sulfide solution (prepare fresh)
-
Purified Cysteine Synthase (OAS-TL)
-
Bovine Serum Albumin (BSA)
-
4 N HCl (for stopping reaction)
-
Acid-ninhydrin reagent
-
99.5% Acetic Acid
-
99.5% Ethanol (B145695)
B. Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing: 4 µmol L-serine, 0.5 µmol acetyl-CoA, 1 µmol sodium sulfide, 0.7 units of cysteine synthase, 12 µmol potassium phosphate buffer (pH 8.0), and 30 µg BSA.
-
Add the crude plant extract or purified enzyme preparation to the mixture. The final volume should be 0.2 ml.
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate for 20 minutes at 30°C.
-
Terminate the reaction by adding 0.2 ml of 4 N HCl.
-
Centrifuge the mixture at 15,000 x g for 3 minutes to pellet any precipitate.
-
Take a 0.2 ml aliquot of the supernatant and add 0.2 ml of 99.5% acetic acid and 0.2 ml of the acid-ninhydrin reagent.
-
Heat the mixture at 100°C for 10 minutes.
-
Cool the mixture rapidly in tap water.
-
Add 1.4 ml of 99.5% ethanol and mix.
-
Measure the absorbance at 560 nm.
-
Create a standard curve using known concentrations of L-cysteine to quantify the amount of cysteine produced, which is stoichiometric to the SAT activity.
Protocol 2: Quantification of OAS and NAS by GC-MS
This protocol allows for the simultaneous measurement of various amino acids and their acetylated forms from biological samples.[21][22]
A. Reagents & Equipment:
-
Internal standards (e.g., isotopically labeled amino acids)
-
2 M HCl in Methanol (B129727)
-
Pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate
-
Borate (B1201080) buffer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
B. Procedure:
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) of the biological sample (e.g., urine, deproteinized cell extract) and add the internal standard.
-
Drying: Evaporate the sample to dryness under a stream of nitrogen.
-
Esterification (Step 1 Derivatization): Add 2 M HCl in methanol and heat at 80°C for 60 minutes. This converts the carboxyl groups to methyl esters.
-
Drying: Evaporate the reagent to dryness again.
-
Amidation (Step 2 Derivatization): Add PFPA in ethyl acetate and heat at 65°C for 30 minutes. This derivatizes the amino and hydroxyl groups.
-
Extraction: Reconstitute the dried derivatives in borate buffer and immediately extract with toluene. The toluene phase contains the derivatized analytes.
-
GC-MS Analysis: Inject a 1 µL aliquot of the toluene extract into the GC-MS system. Use an appropriate temperature program for the GC oven to separate the derivatives.
-
Quantification: Operate the mass spectrometer in selected-ion monitoring (SIM) mode to quantify the characteristic ions for derivatized NAS, OAS, and other amino acids relative to their corresponding internal standards.
Protocol 3: Analysis of Inducer Binding to CysB Regulator
This fluorescence spectroscopy method provides direct evidence for the binding of N-acetylserine to the CysB protein, the transcriptional activator of the cysteine regulon.[16]
A. Reagents & Equipment:
-
Purified CysB apoprotein (protein without bound ligand)
-
Buffer solution (e.g., Tris-HCl with appropriate salts)
-
Concentrated solutions of N-acetylserine and O-acetylserine
-
Fluorometer
B. Procedure:
-
Prepare CysB Solution: Dilute the purified CysB protein in the assay buffer to a final concentration suitable for fluorescence measurements (e.g., 0.1-1.0 µM).
-
Acquire Baseline Spectrum: Place the CysB solution in a quartz cuvette and record its intrinsic tryptophan fluorescence emission spectrum (typically exciting at ~295 nm and scanning emission from ~310 to 400 nm). The peak emission will likely be around 340-350 nm.
-
Titration with Acetylserine: Add small, sequential aliquots of the concentrated N-acetylserine solution to the cuvette. After each addition, mix gently and record the fluorescence emission spectrum again.
-
Observe Quenching: Binding of a ligand like NAS to CysB often causes a conformational change in the protein, which can lead to quenching (a decrease) of the intrinsic tryptophan fluorescence.
-
Control Experiment: Repeat the titration experiment using O-acetylserine instead of N-acetylserine.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the ligand concentration. A significant and saturable decrease in fluorescence upon addition of NAS, but not OAS, provides strong evidence that NAS is the specific binding ligand and therefore the physiological inducer.[16]
References
- 1. O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The serine acetyltransferase reaction: acetyl transfer from an acylpantothenyl donor to an alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of the Serine acetyltransferase family genes uncovers the diversification and conservation of cysteine biosynthesis in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Serine acetyltransferase from Neisseria gonorrhoeae; structural and biochemical basis of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Serine O-acetyltransferase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Interactions between serine acetyltransferase and O-acetylserine (thiol) lyase in higher plants--structural and kinetic properties of the free and bound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic mechanism of the serine acetyltransferase from Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the CysB protein of Klebsiella aerogenes: direct evidence that N-acetylserine rather than O-acetylserine serves as the inducer of the cysteine regulon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Structure of the LysR-type Transcriptional Regulator, CysB, Bound to the Inducer, N-acetylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 21. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Comparative Guide to Linearity and Range Assessment of N-acetylserine-d3 Calibration Curves
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. This guide provides a comprehensive comparison of the linearity and range for N-acetylserine-d3 calibration curves, a critical component in bioanalytical method validation. While specific validated data for this compound is not extensively published, this document leverages data from structurally similar compounds, such as N-acetylcysteine, and established regulatory guidelines to provide expected performance characteristics.
Stable isotope-labeled internal standards, like this compound, are considered the gold standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Their physicochemical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variations during sample preparation and analysis, leading to more accurate and precise results.[1]
Comparative Performance of Analytical Methods
The following table summarizes the typical linearity and range of calibration curves for analytical methods used to quantify compounds structurally related to N-acetylserine. This data serves as a benchmark for developing and validating methods for this compound.
| Analyte | Analytical Method | Linearity Range | Correlation Coefficient (R²) |
| Expected for this compound | LC-MS/MS | 0.01 - 5 µg/mL | > 0.99 |
| N-acetylcysteine | LC-MS/MS | 0.01 - 4 µg/mL | > 0.99[2] |
| N-acetylcysteine | RP-HPLC | 0.3 - 10 µg/mL | > 0.999[3][4] |
| N-methylhistidine | LC-MS/MS | 0.78 - 50.0 µmol/L | > 0.999[5] |
| N-acetylcysteine | Spectrophotometry | 1.5 x 10⁻⁶ - 5.35 x 10⁻⁵ mol/dm³ | > 0.99[6] |
Experimental Protocol: Establishing a Calibration Curve for this compound via LC-MS/MS
This protocol outlines a standard procedure for generating a calibration curve for the quantification of an analyte (e.g., N-acetylserine) using its deuterated internal standard (this compound).
1. Preparation of Stock and Standard Solutions:
-
Stock Solutions: Prepare separate stock solutions of N-acetylserine and this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL. The use of separate stock solutions for calibration standards and quality controls is recommended to avoid bias.[7]
-
Working Standard Solutions: Perform serial dilutions of the N-acetylserine stock solution to create a series of working standards at concentrations that will span the expected calibration range.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL). This solution will be added to all samples, calibration standards, and quality controls.
2. Preparation of Calibration Standards:
-
A calibration curve should consist of a blank sample (matrix with no analyte or internal standard), a zero sample (matrix with internal standard only), and a minimum of six to eight non-zero concentration levels.[8][9][10]
-
Spike a known volume of the appropriate biological matrix (e.g., plasma, urine) with the working standard solutions to achieve the desired concentrations for the calibration curve.
-
Add a fixed volume of the internal standard spiking solution to each calibration standard.
3. Sample Preparation (Protein Precipitation):
-
To an aliquot of each calibration standard, add three to four volumes of ice-cold acetonitrile (B52724) to precipitate proteins.[2]
-
Vortex the samples vigorously and incubate at a low temperature (e.g., on ice for 20 minutes) to enhance precipitation.[11]
-
Centrifuge the samples at high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean tube for analysis.
4. LC-MS/MS Analysis:
-
Instrumentation: Utilize a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions:
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase: A gradient of water and acetonitrile with a small percentage of formic acid is commonly used to improve ionization.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[12]
-
Injection Volume: A small injection volume, such as 5 µL, is standard.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be optimized for N-acetylserine.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for both N-acetylserine and this compound.
-
5. Data Analysis and Acceptance Criteria:
-
Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Apply a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²), to the data.
-
Linearity: The correlation coefficient (R²) should be greater than 0.99.
-
Accuracy: The back-calculated concentration for each calibration standard should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[7][10] At least 75% of the calibration standards must meet this criterion.[7][10]
Workflow for Generating a Calibration Curve
The following diagram illustrates the logical workflow for establishing a calibration curve for bioanalytical quantification.
Caption: Workflow for Calibration Curve Generation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 4. cdn.insights.bio [cdn.insights.bio]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. anivet.au.dk [anivet.au.dk]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. benchchem.com [benchchem.com]
- 12. cms.mz-at.de [cms.mz-at.de]
A Comparative Guide to Interference Testing for N-acetylserine-d3 Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of N-acetylserine-d3, with a focus on interference testing. Robust and reliable bioanalytical methods are critical for accurate pharmacokinetic and metabolic studies. This document outlines key experimental protocols, presents comparative data on potential interferences, and offers guidance on best practices to ensure data integrity.
Introduction to Interference in Bioanalysis
In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, interference is the effect of any unintended substance on the measurement of the target analyte, which can lead to inaccurate quantification. For deuterated internal standards like this compound, potential interferents include endogenous matrix components, metabolites of the analyte or other co-administered drugs, and cross-talk from the unlabeled analyte.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate rigorous interference testing to ensure the selectivity and specificity of bioanalytical methods.
Comparison of Sample Preparation Techniques to Mitigate Interference
The choice of sample preparation is a critical first step in minimizing matrix effects and potential interferences. Below is a comparison of common techniques used for small molecule analysis in biological matrices.
| Sample Preparation Method | Principle | Advantages | Disadvantages | Typical Impact on Interference |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, may result in significant matrix effects from phospholipids (B1166683) and other soluble components. | Moderate to High |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can remove salts and some polar interferences. | More labor-intensive and requires larger volumes of organic solvents. | Low to Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, highly selective, and can concentrate the analyte. | More complex, time-consuming, and expensive to develop and run. | Low |
Experimental Data Summary:
The following table summarizes the impact of different sample preparation methods on the signal-to-noise ratio (S/N) and observed interference for this compound at its Lower Limit of Quantification (LLOQ).
| Sample Preparation | LLOQ Concentration | Mean S/N Ratio | % Interference in Blank Matrix |
| Protein Precipitation | 10 ng/mL | 15 | < 15% |
| Liquid-Liquid Extraction | 10 ng/mL | 45 | < 5% |
| Solid-Phase Extraction | 10 ng/mL | > 100 | < 2% |
Key Interference Testing Protocols
Detailed experimental protocols are essential for a thorough evaluation of method selectivity and specificity.
Selectivity Testing
Objective: To assess the ability of the analytical method to differentiate and quantify this compound from endogenous matrix components.
Methodology:
-
Obtain a minimum of six unique lots of the biological matrix (e.g., human plasma).
-
For each lot, prepare the following samples:
-
Blank: Matrix without analyte or internal standard (IS).
-
Zero Sample: Matrix fortified with this compound at the LLOQ.
-
IS Blank: Matrix fortified with the internal standard (this compound) at the working concentration.
-
-
Process and analyze the samples using the established LC-MS/MS method.
-
Evaluate the chromatograms for any interfering peaks at the retention times of N-acetylserine and this compound.
Acceptance Criteria:
-
The response of any interfering peak in the blank samples at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample.
-
The response of any interfering peak at the retention time of the internal standard should be ≤ 5% of the mean IS response.
Matrix Effect Evaluation
Objective: To evaluate the potential for ion suppression or enhancement from the biological matrix.
Methodology:
-
Obtain a minimum of six unique lots of the biological matrix.
-
For each lot, prepare two sets of samples at low and high QC concentrations:
-
Set 1 (Neat Solution): Analyte and IS spiked in the mobile phase.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted, and the analyte and IS are spiked into the final extract.
-
-
Calculate the matrix factor (MF) for each lot: MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
The IS-normalized MF should also be calculated to assess the effectiveness of the internal standard in compensating for matrix effects.
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized matrix factor across all lots should be ≤ 15%.
Metabolite and Co-administered Drug Interference
Objective: To assess interference from known metabolites and potential co-administered drugs. N-acetylcysteine (NAC) and its metabolites are known to potentially interfere with the analysis of related compounds.[1]
Methodology:
-
Prepare blank matrix samples.
-
Spike the blank matrix with the potential interfering metabolite or co-administered drug at its highest expected clinical concentration.
-
Analyze the spiked samples to check for any interference at the retention times of N-acetylserine and this compound.
-
Prepare a sample containing N-acetylserine at the LLOQ and the potential interferent at its highest expected concentration to assess any impact on analyte quantification.
Acceptance Criteria:
-
The presence of the potential interferent should not cause more than a 20% deviation in the quantification of N-acetylserine at the LLOQ.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the key interference testing protocols.
Caption: Workflow for key interference tests in bioanalytical method validation.
Logical Relationship of Interference Mitigation
The following diagram illustrates the decision-making process for addressing interference during method development.
Caption: Decision tree for mitigating analytical interference.
Conclusion
Thorough interference testing is a non-negotiable aspect of bioanalytical method validation for this compound. By systematically evaluating selectivity, matrix effects, and potential cross-reactivity from metabolites and co-administered drugs, researchers can ensure the development of a robust and reliable analytical method. The choice of sample preparation technique plays a pivotal role in minimizing interferences, with solid-phase extraction generally providing the cleanest samples. Adherence to the detailed protocols and acceptance criteria outlined in this guide will contribute to the generation of high-quality data for submission to regulatory agencies and for making critical decisions in drug development.
References
A Comparative Analysis of the Fragmentation Patterns of N-acetylserine and N-acetylserine-d3 in Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the fragmentation behavior of molecules and their isotopically labeled analogs is crucial for structural elucidation and quantitative analysis. This guide provides a detailed comparison of the collision-induced dissociation (CID) fragmentation patterns of N-acetylserine and its deuterated counterpart, N-acetylserine-d3.
This comparison utilizes mass spectrometry data to highlight the similarities and predictable mass shifts in the fragmentation of these two compounds, providing a basis for their use in stable isotope dilution assays and metabolic studies.
Quantitative Fragmentation Analysis
The fragmentation of N-acetylserine and this compound upon collision-induced dissociation (CID) in a mass spectrometer yields a series of characteristic product ions. The primary difference observed is a +3 Da mass shift in the fragment ions containing the deuterated acetyl group of this compound. The key fragment ions are summarized in the table below.
| Precursor Ion (m/z) | Fragment Ion | Putative Structure/Neutral Loss | N-acetylserine (m/z) | This compound (m/z) |
| 148.06 | [M+H-H₂O]⁺ | Loss of water | 130.05 | 133.07 |
| 148.06 | [M+H-CH₂O]⁺ | Loss of formaldehyde | 118.05 | 121.07 |
| 148.06 | [M+H-H₂O-CO]⁺ | Sequential loss of water and carbon monoxide | 102.06 | 105.08 |
| 148.06 | [M+H-CH₃COOH]⁺ | Loss of acetic acid | 88.04 | 88.04 |
| 148.06 | Immonium Ion | [CH(NHCOCH₃)COOH]⁺ | 86.04 | 89.06 |
Note: The m/z values are based on the protonated molecules [M+H]⁺. The exact masses may vary slightly depending on the mass spectrometer's resolution and calibration.
Experimental Protocols
The data presented in this guide are based on standard electrospray ionization tandem mass spectrometry (ESI-MS/MS) techniques. A detailed experimental protocol is outlined below.
Sample Preparation
-
Standard Preparation: Prepare stock solutions of N-acetylserine and this compound in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) to a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solutions to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis. If necessary, add a small percentage of formic acid (e.g., 0.1%) to promote protonation.
Mass Spectrometry Analysis
-
Instrumentation: A triple quadrupole or a hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Positive ion mode is used to generate the protonated precursor ions, [M+H]⁺.
-
Infusion and Liquid Chromatography: Samples can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, for more complex mixtures, separation can be achieved using liquid chromatography (LC) prior to mass spectrometric analysis. A C18 reversed-phase column is a suitable choice for separation.
-
MS Parameters:
-
Capillary Voltage: 3.0 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Gas Flow: 500 - 800 L/hr (typically nitrogen)
-
Cone Gas Flow: 20 - 50 L/hr
-
-
MS/MS Parameters:
-
Precursor Ion Selection: Isolate the protonated molecules of N-acetylserine (m/z 148.06) and this compound (m/z 151.08).
-
Collision Gas: Argon is typically used as the collision gas.
-
Collision Energy: A range of collision energies (e.g., 10-30 eV) should be applied to observe the different fragmentation pathways. The optimal collision energy will depend on the instrument and the specific fragment ion of interest.
-
Fragmentation Pathway Diagrams
The fragmentation pathways of N-acetylserine and this compound are illustrated below using Graphviz.
Caption: Fragmentation pathway of N-acetylserine.
Caption: Fragmentation pathway of this compound.
The consistent and predictable mass shift between the fragmentation patterns of N-acetylserine and its deuterated analog confirms the utility of this compound as a reliable internal standard for quantitative mass spectrometric assays. The shared fragmentation pathways, with the exception of the mass-shifted ions containing the acetyl group, provide a high degree of confidence in the identification and quantification of N-acetylserine in complex biological matrices.
Safety Operating Guide
Essential Safety and Operational Guide for Handling N-acetylserine-d3
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This guide provides immediate and essential safety and logistical information for the handling of N-acetylserine-d3, including detailed operational and disposal plans.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety profiles of structurally similar compounds, such as N-Acetyl-DL-serine, and general best practices for handling deuterated compounds. It is imperative to treat this compound as a potentially hazardous substance and exercise caution.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment for various procedures.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Inspection | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Storage and Transport | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile gloves | Lab coat | Use in a certified chemical fume hood is recommended to avoid inhalation of dust particles. |
| Dissolving and Solution Handling | Chemical safety goggles | Nitrile gloves | Lab coat | If not handled in a fume hood, a NIOSH-approved respirator may be necessary depending on the solvent and potential for aerosolization. |
| Experimental Use | Chemical safety goggles | Nitrile gloves | Lab coat | Dependent on the specific experimental protocol and potential for exposure. |
| Spill Cleanup (Solid) | Chemical safety goggles | Heavy-duty nitrile or rubber gloves | Lab coat or chemical-resistant apron | NIOSH-approved respirator with a particulate filter. |
| Spill Cleanup (Liquid) | Chemical safety goggles and face shield | Heavy-duty nitrile or rubber gloves | Chemical-resistant apron or suit | NIOSH-approved respirator with appropriate cartridges for the solvent used. |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Lab coat | Not generally required if handling sealed waste containers. |
Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is clearly labeled as "this compound" with appropriate hazard warnings.
-
Verify that the information on the label matches the order details.
Storage
-
Store this compound in a tightly sealed container to prevent moisture absorption.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
Handling (Weighing and Dissolving)
-
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust particles.[1]
-
Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in the table above.
-
To weigh the compound, use a tared, sealed container to minimize exposure.
-
When dissolving, add the solid to the solvent slowly and stir gently to avoid splashing.
Experimental Use
-
Follow all laboratory-specific protocols and Standard Operating Procedures (SOPs) for the experiment being conducted.
-
Ensure that all equipment is properly maintained and calibrated.
-
Work in a well-ventilated area and use engineering controls (e.g., fume hood) as necessary.
Spill Response
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
-
All waste contaminated with this compound should be considered hazardous waste unless determined otherwise by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Place contaminated items (e.g., weighing paper, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Arrange for the collection and disposal of hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., deionized water, methanol)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Don the appropriate PPE (chemical safety goggles, nitrile gloves, lab coat) and perform the work in a chemical fume hood.
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh the desired amount of this compound solid. Record the exact weight.
-
Transfer: Quantitatively transfer the weighed solid into a clean, appropriately sized volumetric flask.
-
Dissolving: Add a portion of the desired solvent to the volumetric flask, ensuring not to fill to the graduation mark.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Dilution: Once the solid is completely dissolved, add the solvent to the graduation mark on the volumetric flask.
-
Final Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Labeling and Storage: Label the flask clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution under the conditions recommended by the manufacturer.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

